Product packaging for Tinengotinib(Cat. No.:CAS No. 2230490-29-4)

Tinengotinib

Número de catálogo: B10827977
Número CAS: 2230490-29-4
Peso molecular: 394.9 g/mol
Clave InChI: DQFCVOOFMXEPOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tinengotinib is an orally available small molecule inhibitor of Aurora kinases (AKs) A and B, Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), with potential antineoplastic and immunomodulatory activities. Upon oral administration, this compound selectively binds to and inhibits AKs A and B, which inhibit cell division in tumor cells that overexpress AKs. This compound also targets JAKs that are involved in cytokine signaling and inflammation, and FGFRs and VEGFRs, which are overexpressed in the microenvironment (TME) and contribute to neovascularization, tumor growth and metastasis. These kinases are overexpressed by a wide variety of cancer cell types and drive tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClN6O B10827977 Tinengotinib CAS No. 2230490-29-4

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

2230490-29-4

Fórmula molecular

C20H19ClN6O

Peso molecular

394.9 g/mol

Nombre IUPAC

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine

InChI

InChI=1S/C20H19ClN6O/c1-12-18-20(26-25-12)23-16-10-17(27-6-8-28-9-7-27)22-11-14(16)19(24-18)13-4-2-3-5-15(13)21/h2-5,10-11H,6-9H2,1H3,(H2,23,25,26)

Clave InChI

DQFCVOOFMXEPOC-UHFFFAOYSA-N

SMILES canónico

CC1=C2C(=NN1)NC3=CC(=NC=C3C(=N2)C4=CC=CC=C4Cl)N5CCOCC5

Origen del producto

United States

Foundational & Exploratory

Tinengotinib: An In-depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (TT-00420) is a novel, orally bioavailable, spectrum-selective small-molecule kinase inhibitor demonstrating significant potential in the treatment of various solid tumors, particularly triple-negative breast cancer (TNBC).[1][2] Its preclinical efficacy stems from its ability to simultaneously target multiple key oncogenic signaling pathways involved in cell proliferation, angiogenesis, and immune regulation. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Multi-Kinase Inhibition

In vitro biochemical assays have identified this compound as a potent inhibitor of several key kinases.[3][4] The primary mechanism of action involves the direct inhibition of these kinases, leading to the disruption of downstream signaling cascades that are critical for tumor cell growth and survival.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound against its primary kinase targets has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

Kinase TargetIC50 (nM)Pathway Association
Aurora A1.2[1][3]Mitosis, Cell Cycle Control
Aurora B3.3[1][3]Mitosis, Cell Cycle Control
FGFR11.5[3][4]Angiogenesis, Cell Proliferation
FGFR22.6[5]Angiogenesis, Cell Proliferation
FGFR33.5[3][4]Angiogenesis, Cell Proliferation
VEGFR2Potent InhibitionAngiogenesis
JAK1Potent InhibitionInflammation, Immune Response
JAK2Potent InhibitionInflammation, Immune Response
CSF1RPotent InhibitionImmune Regulation (Macrophage)

Note: Specific IC50 values for VEGFRs, JAK1/2, and CSF1R from primary peer-reviewed literature are not consistently reported in the provided search results, though they are described as strongly inhibited.[6][7] Commercial suppliers and patent literature suggest potent activity.[1][8]

Impact on Cellular Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. In vitro studies have elucidated its impact on the Aurora kinase, VEGFR, and JAK/STAT pathways.

Aurora Kinase Signaling Pathway

This compound potently inhibits Aurora A and Aurora B kinases, which are key regulators of mitosis.[1] Inhibition of this pathway leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis.[3] A key downstream substrate of Aurora B is Histone H3, and treatment with this compound has been shown to reduce its phosphorylation.[6][7]

Aurora_Kinase_Pathway This compound's Inhibition of the Aurora Kinase Pathway cluster_membrane cluster_nucleus G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Progression Aurora_A Aurora A Aurora_B Aurora B Cell_Cycle_Arrest G2/M Arrest & Apoptosis Histone_H3 Histone H3 p_Histone_H3 p-Histone H3 (Phosphorylated) Histone_H3->p_Histone_H3 Phosphorylation This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits

Caption: this compound inhibits Aurora A/B, disrupting mitosis.

VEGFR Signaling Pathway

This compound targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[3] By inhibiting VEGFR2 phosphorylation, this compound blocks downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3] This leads to an anti-angiogenic effect, limiting blood supply to tumors.

VEGFR_Signaling_Pathway This compound's Inhibition of the VEGFR Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation RAS RAS p_VEGFR2->RAS PI3K PI3K p_VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound This compound->p_VEGFR2 Inhibits

Caption: this compound blocks VEGFR2 phosphorylation, inhibiting angiogenesis.

JAK/STAT Signaling Pathway

This compound also inhibits Janus kinases (JAK1 and JAK2), which are central to cytokine signaling.[1] By blocking the JAK/STAT pathway, this compound can modulate the tumor microenvironment. Inhibition of STAT3 phosphorylation has been observed in TNBC cell lines following this compound treatment.[9] This can lead to decreased expression of genes involved in proliferation, survival, and immune suppression.[1]

JAK_STAT_Pathway This compound's Inhibition of the JAK/STAT Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Receptor->JAK Activates p_JAK p-JAK1/2 JAK->p_JAK Autophosphorylation STAT STAT3 p_JAK->STAT Phosphorylates p_STAT p-STAT3 p_STAT_Dimer p-STAT3 Dimer p_STAT->p_STAT_Dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival, etc.) p_STAT_Dimer->Gene_Expression Translocates & Activates Transcription This compound This compound This compound->p_JAK Inhibits

Caption: this compound inhibits JAK phosphorylation, modulating gene expression.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

Methodology: Biochemical kinase activity was assessed using various platforms such as mobility shift assays, ADP-Glo luminescent assays, or LANCE Ultra assays.[6]

  • Reaction Setup: Recombinant human kinases were incubated with a specific substrate and ATP at its Michaelis-Menten constant (Km) concentration in an appropriate reaction buffer.

  • Compound Incubation: this compound was added in a series of 3-fold dilutions, typically starting from 3 µM, to determine the IC50 value. A vehicle control (DMSO) was run in parallel.[6]

  • Reaction Initiation and Termination: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time. The reaction was then stopped by the addition of a termination buffer.

  • Signal Detection: The product of the kinase reaction (e.g., phosphorylated substrate or ADP) was quantified using a plate reader. The method of detection is specific to the assay platform used.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reaction Prepare Kinase, Substrate, and Buffer Mixture Start->Prepare_Reaction Add_this compound Add Serial Dilutions of this compound Prepare_Reaction->Add_this compound Initiate_Reaction Initiate Reaction with ATP Add_this compound->Initiate_Reaction Incubate Incubate at Room Temp Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology: Cell viability was determined using CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8).[7]

  • Cell Seeding: Cancer cells (e.g., TNBC cell lines) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Cells were incubated for a specified period (e.g., 72 or 144 hours).[7]

  • Reagent Addition: For the CellTiter-Glo® assay, a volume of reagent equal to the culture medium volume was added to each well. The plate was then mixed on an orbital shaker to induce cell lysis.

  • Signal Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

  • Data Analysis: The IC50 values for cell viability were calculated from the dose-response curves.

Western Blotting for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in its target signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Cells were treated with this compound at various concentrations for a specified duration. For some experiments, cells were stimulated with growth factors (e.g., VEGF) or synchronized in a specific cell cycle phase (e.g., with nocodazole for Aurora kinase studies).[6][7] Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Aurora A/B, p-Histone H3, p-VEGFR2, p-STAT3) and for the total protein as a loading control.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a potent and selective multi-kinase inhibitory profile in vitro. Its mechanism of action is centered on the simultaneous disruption of key signaling pathways that drive tumor cell proliferation (Aurora kinases), angiogenesis (VEGFR and FGFR), and immune evasion (JAK/STAT and CSF1R). The in vitro data strongly support its continued development as a promising therapeutic agent for cancers reliant on these pathways, such as triple-negative breast cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

Tinengotinib (TT-00420): A Comprehensive Kinase Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tinengotinib (also known as TT-00420) is an orally active, spectrum-selective small-molecule inhibitor that targets multiple kinases involved in key oncogenic processes.[1][2] Preclinical and clinical studies have demonstrated its activity against various solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma (CCA), and small cell lung cancer (SCLC).[3][4][5] Its mechanism of action involves the simultaneous inhibition of several critical signaling pathways that drive tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.[6][7] This document provides an in-depth technical overview of this compound's kinase inhibition profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Kinase Inhibition Profile

Biochemical assays have identified a unique, spectrum-selective profile for this compound, demonstrating potent inhibitory activity against kinases crucial for mitosis, angiogenesis, and cell proliferation.[8] The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized below.

Target Kinase FamilySpecific KinaseIC50 (nM)Key Oncogenic Role
Aurora Kinases Aurora A1.2[1][9]Mitotic regulation, cell cycle control
Aurora B3.3[1][9]Mitotic regulation, cytokinesis
Fibroblast Growth Factor Receptors (FGFR) FGFR11.5 - 3.5[1]Cell proliferation, survival, angiogenesis
FGFR21.5 - 3.5[1]Cell proliferation, survival, oncogenic fusions
FGFR31.5 - 3.5[1]Cell proliferation, survival
Vascular Endothelial Growth Factor Receptors (VEGFR) VEGFRsNot specifiedAngiogenesis, vascular permeability
Janus Kinases (JAK) JAK1Not specifiedCytokine signaling, immune response
JAK2Not specifiedCytokine signaling, hematopoiesis
Colony-Stimulating Factor 1 Receptor (CSF1R) CSF1RNot specifiedMacrophage differentiation and survival
Rearranged during Transfection (RET) RETNot specifiedCell growth, differentiation, survival

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by concurrently blocking several signaling cascades. Its multi-targeted nature allows it to disrupt multiple facets of tumor biology.

The primary mechanism of action for this compound involves the inhibition of Aurora kinases, which is crucial for its anti-proliferative effects, while its impact on other pathways contributes to its overall potency and activity.[10][11]

Tinengotinib_Mechanism_of_Action cluster_targets Target Kinases cluster_pathways Cellular Processes cluster_outcomes Anti-Tumor Effects This compound This compound Aurora Aurora A/B This compound->Aurora FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK CSF1R CSF1R This compound->CSF1R Mitosis Mitosis & Cell Cycle Aurora->Mitosis Angiogenesis Angiogenesis FGFR->Angiogenesis Proliferation Proliferation & Survival FGFR->Proliferation VEGFR->Angiogenesis JAK->Proliferation Immune Immune Microenvironment CSF1R->Immune G2M G2/M Arrest Mitosis->G2M Angio_Inhibit Reduced Blood Supply Angiogenesis->Angio_Inhibit Apoptosis Apoptosis Proliferation->Apoptosis Immune_Mod TAM Infiltration ↓ Immune->Immune_Mod

Caption: Overview of this compound's multi-targeted mechanism of action.

Inhibition of Aurora Kinase and Cell Cycle Progression

A predominant mechanism of this compound is the potent inhibition of Aurora A and Aurora B kinases.[10] These are critical serine/threonine kinases that regulate multiple phases of mitosis. Inhibition of Aurora kinases by this compound disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This is evidenced by decreased phosphorylation of the downstream Aurora kinase substrate, Histone H3.[8]

Aurora_Pathway This compound This compound Aurora Aurora A/B Kinases This compound->Aurora Inhibits HistoneH3 Histone H3 Phosphorylation Aurora->HistoneH3 Promotes Spindle Mitotic Spindle Assembly Aurora->Spindle Promotes G2M G2/M Transition Aurora->G2M Promotes Arrest G2/M Arrest G2M->Arrest Blocked Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's inhibition of the Aurora kinase pathway.

Inhibition of Angiogenesis via FGFR and VEGFR Signaling

This compound targets key tyrosine kinase receptors responsible for angiogenesis—the formation of new blood vessels essential for tumor growth.[12] By inhibiting both Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), this compound disrupts downstream signaling pathways, leading to reduced tumor vascularization.[7][8][12] This dual inhibition can starve tumors of essential nutrients and oxygen.[12] The drug has shown particular potency against cancers with FGFR alterations, including fusions, rearrangements, and acquired resistance mutations.[3][6][13]

Angiogenesis_Pathway This compound This compound FGFR FGFRs This compound->FGFR Inhibits VEGFR VEGFRs This compound->VEGFR Inhibits Downstream Downstream Signaling (e.g., JNK-JUN) FGFR->Downstream VEGFR->Downstream Endothelial Endothelial Cell Proliferation & Migration Downstream->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Blocked

Caption: this compound's anti-angiogenic mechanism via FGFR/VEGFR.

Experimental Protocols

The characterization of this compound's kinase profile and cellular effects has been achieved through a series of standardized biochemical and cell-based assays.

Kinase Inhibition Assays

The inhibitory activity of this compound against a broad panel of human protein kinases was determined to identify its targets and quantify its potency.[8]

  • Objective: To determine the IC50 values of this compound against specific kinases.

  • Methodology: A variety of assay formats were employed, including Mobility Shift Assay, ADP-Glo Luminescent Assay, Lance Ultra Assay, or Latha Screen Assay, depending on the specific kinase.[8]

    • Initial Screening: this compound was first screened at a concentration of 500 nmol/L to assess its inhibitory activity on a wide range of prototypic human kinases.[8]

    • IC50 Determination: For kinases showing a high rate of inhibition in the initial screen, full IC50 curves were generated.[8]

    • Compound Dilution: A 3-fold serial dilution of this compound was prepared, typically starting from a concentration of 3 µmol/L.[8]

    • Assay Conditions: All assays were performed with the ATP concentration set at its Michaelis constant (Km) value for each respective kinase to ensure physiologically relevant results.[8]

    • Data Analysis: The resulting data were plotted, and IC50 values were calculated using non-linear regression analysis.

Cellular Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

  • Objective: To assess the anti-proliferative effect of this compound on cancer cells.

  • Methodology: [10][14]

    • Cell Culture: Cancer cell lines (e.g., TNBC subtypes) were seeded in multi-well plates and allowed to adhere overnight.[10]

    • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[10]

    • Incubation: Cells were incubated for a defined period, typically 72 hours for TNBC cells or up to 144 hours for other cell types.[8][10]

    • Viability Measurement: Cell viability was quantified using either the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or the Cell Counting Kit-8 (CCK-8) assay.[10]

General Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like this compound involves progressing from biochemical assays to cell-based functional assays and finally to in vivo models.

Experimental_Workflow A Biochemical Kinase Assays B Cell Line Culture A->B Target Validation C Cell-Based Assays (Viability, Apoptosis, Cell Cycle) B->C D Mechanism of Action (Western Blot, RT-qPCR) B->D F Data Analysis & Interpretation C->F D->F E In Vivo Models (Xenografts) F->E Candidate Progression

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound is a spectrum-selective kinase inhibitor with a well-defined target profile that includes potent, low-nanomolar inhibition of Aurora, FGFR, and VEGFR kinases.[1][9] Its multi-targeted mechanism allows it to simultaneously disrupt cell cycle progression, tumor angiogenesis, and other key oncogenic signaling pathways. This combinatorial inhibitory profile provides a strong rationale for its continued development in treating various solid tumors, particularly those with alterations in its target pathways.[3][10]

References

Tinengotinib: A Deep Dive into its Core Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinengotinib (TT-00420) is a spectrum-selective, multi-kinase inhibitor demonstrating significant promise in the treatment of various solid tumors, particularly triple-negative breast cancer (TNBC) and cholangiocarcinoma.[1][2] Its mechanism of action lies in the potent and simultaneous inhibition of several key signaling pathways implicated in tumor proliferation, angiogenesis, and immune evasion. This technical guide provides an in-depth analysis of this compound's inhibitory effects on its primary targets: Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), Janus Kinases (JAK), and Colony-Stimulating Factor 1 Receptor (CSF1R). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-tumor effects by targeting multiple critical kinases involved in cancer cell signaling.[3] This multi-pronged approach is designed to overcome the heterogeneity of tumors and potential resistance mechanisms. The primary kinase targets of this compound include:

  • Aurora Kinases (A/B): Key regulators of mitosis.[1]

  • Fibroblast Growth Factor Receptors (FGFR1/2/3): Involved in cell proliferation, survival, and angiogenesis.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[3]

  • Janus Kinases (JAK1/2): Mediate cytokine signaling and are involved in inflammation and immune responses.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Plays a role in macrophage differentiation and survival, impacting the tumor microenvironment.[3]

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its target kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Reference
Aurora A1.2[4][5]
Aurora B3.3[4][5]
FGFR11.5 - 3.5 (range)[4]
FGFR21.5 - 3.5 (range)[4]
FGFR33.5[3][4]
VEGFR12.4[3]
JAK20.75[3]
CSF1R7.0[3]

Dissecting the Inhibition of Core Signaling Pathways

Aurora Kinase Signaling Pathway Inhibition

This compound's potent inhibition of Aurora A and Aurora B kinases disrupts the mitotic process, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][4] This is a critical mechanism in rapidly dividing tumor cells. The downstream effects of this inhibition include a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B.[3][6]

Aurora_Kinase_Pathway cluster_this compound This compound Inhibition cluster_Pathway Aurora Kinase Signaling This compound This compound AuroraA Aurora A This compound->AuroraA inhibits AuroraB Aurora B This compound->AuroraB inhibits Mitosis Mitotic Progression AuroraA->Mitosis CellCycleArrest G2/M Arrest HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates HistoneH3->Mitosis Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of the Aurora Kinase Signaling Pathway by this compound.
JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is common in many cancers. This compound inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT3.[3] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as CCND1, BCL2L1, and VEGFA.

JAK_STAT_Pathway cluster_this compound This compound Inhibition cluster_Pathway JAK/STAT Signaling This compound This compound JAK JAK1/2 This compound->JAK inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus TargetGenes Target Genes (CCND1, BCL2L1, VEGFA) Nucleus->TargetGenes activates transcription Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Inhibition of the JAK/STAT Signaling Pathway by this compound.
VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway. This compound inhibits VEGFRs, leading to a blockade of downstream signaling cascades.[3] This results in the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis. A key downstream event inhibited by this compound is the phosphorylation of VEGFR2.[3][6]

VEGFR_Pathway cluster_this compound This compound Inhibition cluster_Pathway VEGFR Signaling This compound This compound VEGFR VEGFR This compound->VEGFR inhibits VEGF VEGF VEGF->VEGFR pVEGFR pVEGFR2 VEGFR->pVEGFR autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR->Downstream EC_Proliferation Endothelial Cell Proliferation Downstream->EC_Proliferation EC_Migration Endothelial Cell Migration Downstream->EC_Migration Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis EC_Migration->Angiogenesis

Inhibition of the VEGFR Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins upon treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent multi-kinase inhibitor that effectively targets key signaling pathways driving tumor growth, proliferation, and angiogenesis. Its ability to simultaneously block the Aurora kinase, JAK/STAT, and VEGFR pathways, among others, provides a strong rationale for its continued clinical development in a range of solid tumors. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of this promising therapeutic agent.

References

Tinengotinib: A Technical Guide to a Spectrum-Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinengotinib (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with a unique spectrum-selective profile, demonstrating significant potential in the treatment of various solid tumors.[1] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed protocols for key experimental validations. By targeting critical pathways involved in cell proliferation, angiogenesis, and immune modulation, this compound represents a promising therapeutic agent, particularly in cancers with limited treatment options like triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

Chemical Structure and Physicochemical Properties

This compound is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine[7]
SMILES String ClC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N5CCOCC5)=C4)C=CC=C1[1]
CAS Number 2230490-29-4[1][5]
Physicochemical Data
PropertyValue
Molecular Formula C20H19ClN6O[1][5][6]
Molecular Weight 394.86 g/mol [1][5][6]
Appearance Light yellow to yellow solid[1]
Solubility Soluble in DMSO (79 mg/mL); Insoluble in water and ethanol[5]
Storage Store at -20°C as a powder for long-term stability[5][8]

Pharmacological Properties and Mechanism of Action

This compound is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in oncogenic signaling pathways.[9][10]

Target Kinase Profile

This compound potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis, and immune response evasion.[2][6][7]

Target Kinase FamilySpecific KinasesIC50 (nM)
Mitosis Aurora A, Aurora B1.2, 3.3[1][5]
Angiogenesis & Proliferation FGFR1, FGFR2, FGFR31.5 - 3.5[1]
VEGFRs-
Immune Activity & Proliferation JAK1, JAK2-
CSF1R-
Mechanism of Action

The antitumor activity of this compound is attributed to its ability to simultaneously block multiple critical signaling pathways:

  • Inhibition of Mitosis: By targeting Aurora A and B kinases, this compound disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]

  • Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis, thereby reducing blood supply to tumors.[2][11]

  • Modulation of Tumor Microenvironment: this compound targets Janus Kinases (JAK1/2) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can alter the tumor immune microenvironment.

  • Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/JNK-JUN signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]

Tinengotinib_Mechanism_of_Action cluster_this compound This compound cluster_targets Kinase Targets cluster_pathways Cellular Processes cluster_outcomes Antitumor Outcomes This compound This compound Aurora Aurora A/B This compound->Aurora FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK CSF1R CSF1R This compound->CSF1R Mitosis Mitosis Aurora->Mitosis Angiogenesis Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation & Survival FGFR->Proliferation VEGFR->Angiogenesis ImmuneResponse Immune Modulation JAK->ImmuneResponse JAK->Proliferation CSF1R->ImmuneResponse CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Inhibition AntiAngiogenesis Reduced Tumor Blood Supply Angiogenesis->AntiAngiogenesis Inhibition TAM_Modulation TAM Modulation ImmuneResponse->TAM_Modulation Modulation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: this compound's multi-targeted mechanism of action.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of this compound, based on published preclinical studies.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

  • Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer (NOZ, GBC-SD).

  • Methodology:

    • Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the plates for 72 hours under standard cell culture conditions.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of Kinase Inhibition

This protocol assesses this compound's ability to inhibit the phosphorylation of target kinases in a cellular context.

  • Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.

  • Methodology:

    • Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis, synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.

    • Treat cells with varying concentrations of this compound or DMSO for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading control (e.g., GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the cell cycle arrest induced by this compound.

  • Cell Line: HCC1806.

  • Methodology:

    • Treat cells with this compound or DMSO for 24-48 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow_Cell_Cycle start Seed HCC1806 Cells treatment Treat with this compound or DMSO (24-48h) start->treatment harvest Harvest & Wash Cells treatment->harvest fixation Fix in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end Quantify G0/G1, S, G2/M Phases analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic activity of this compound.

  • Animal Model: Female BALB/c nude mice.

  • Methodology:

    • Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL VEGF). Prepare a control group with 0.05% BSA.

    • Administer this compound (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice via oral gavage.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

    • Continue daily treatment with this compound or vehicle for a predefined period (e.g., 7-14 days).

    • At the end of the study, excise the Matrigel plugs.

    • Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

    • Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers like CD34.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a preclinical cancer model.

  • Cell Line: HCC1806 TNBC cells.

  • Animal Model: Female athymic nude mice.

  • Methodology:

    • Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

    • Monitor tumor growth with caliper measurements. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.

    • Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

    • At the study endpoint, euthanize the mice, excise the tumors, and weigh them.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or Western blotting.

Clinical Development

This compound is under active investigation in multiple clinical trials for various advanced solid tumors.[12][13] A first-in-human Phase I study (NCT03654547) established its safety, tolerability, and a recommended Phase II dose.[3][9] Subsequent trials are evaluating its efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary results have shown potential clinical benefits in heavily pretreated patients, including those with FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

Signaling Pathway Overview

This compound's efficacy stems from its ability to disrupt multiple oncogenic signaling cascades simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.

Tinengotinib_Signaling_Pathways cluster_aurora Cell Cycle Pathway cluster_fgfr FGFR/JNK Pathway cluster_vegfr Angiogenesis Pathway cluster_jak JAK/STAT Pathway This compound This compound AuroraAB Aurora A/B This compound->AuroraAB FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK HistoneH3 Histone H3 AuroraAB->HistoneH3 phosphorylates G2M G2/M Progression HistoneH3->G2M JNK JNK FGFR->JNK JUN c-Jun JNK->JUN phosphorylates Prolif_Apoptosis Proliferation Apoptosis JUN->Prolif_Apoptosis Angiogenesis Angiogenesis VEGFR->Angiogenesis STAT STAT3 JAK->STAT phosphorylates Gene_Expression Gene Expression (e.g., CCND1, BCL2L1) STAT->Gene_Expression

Caption: Key signaling pathways inhibited by this compound.

Conclusion

This compound is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its development in complex and heterogeneous diseases like TNBC. The preclinical data are robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range of solid tumors, offering new hope for patients with advanced cancers.

References

Tinengotinib: An In-depth Analysis of its Molecular Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, spectrum-selective small-molecule kinase inhibitor currently under investigation as a potent anti-cancer agent.[1][2] This multi-targeted inhibitor has demonstrated significant preclinical and clinical activity against a range of solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma, and small cell lung cancer.[2][3][4][5] this compound's therapeutic potential stems from its ability to concurrently inhibit key signaling pathways involved in cell proliferation, angiogenesis, and immune modulation. This technical guide provides a comprehensive analysis of this compound's molecular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Molecular Targets of this compound

Biochemical assays have revealed that this compound is a multi-kinase inhibitor, potently targeting several kinases crucial for tumor progression.[3][6] The primary molecular targets of this compound include Aurora A and Aurora B kinases, Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1 and 2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][7]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary molecular targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

TargetIC50 (nM)
Aurora A1.2
Aurora B3.3
FGFR11.5
FGFR22.5
FGFR33.5
VEGFRs
JAKs
JAK1Potent
JAK2Potent
Other Kinases
CSF1RPotent

Note: Specific IC50 values for VEGFRs, JAK1, JAK2, and CSF1R are described as potent but numerical values are not consistently publicly available.[3][7]

Signaling Pathways Modulated by this compound

By inhibiting its molecular targets, this compound disrupts several critical signaling cascades that drive cancer cell growth, survival, and the formation of a tumor-supportive microenvironment.

Aurora Kinase Signaling Pathway

Aurora kinases A and B are key regulators of mitosis.[2] Their inhibition by this compound leads to defects in cell cycle progression, specifically causing a G2/M arrest, and can ultimately induce apoptosis.[2][8]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition This compound Action cluster_aurora Aurora Kinase Regulation G2 G2 Phase M M Phase (Mitosis) G2->M This compound This compound AuroraAB Aurora A/B Kinases This compound->AuroraAB Inhibits AuroraAB->G2 Promotes G2/M Transition

Diagram 1: this compound's Inhibition of the Aurora Kinase Pathway.
FGFR and VEGFR Signaling Pathways

Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that, when activated, promote cell proliferation, survival, and angiogenesis.[6][9] this compound's inhibition of FGFR and VEGFR signaling pathways disrupts these processes, hindering tumor growth and the formation of new blood vessels that supply the tumor.[8]

FGFR_VEGFR_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_inhibition This compound Action FGFR FGFR1/2/3 Proliferation Cell Proliferation FGFR->Proliferation Promotes VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes This compound This compound This compound->FGFR Inhibits This compound->VEGFR Inhibits

Diagram 2: this compound's Inhibition of FGFR and VEGFR Signaling.
JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immune response and cell proliferation.[1] Dysregulation of this pathway is common in many cancers.[1] this compound's inhibition of JAK1 and JAK2 can modulate the tumor immune microenvironment and directly inhibit the proliferation of cancer cells dependent on this pathway.[1]

JAK_STAT_Pathway cluster_receptors Cytokine Receptor cluster_kinases Janus Kinases cluster_transcription Transcription Factors cluster_inhibition This compound Action CytokineReceptor Cytokine Receptor JAK JAK1/2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression Regulates This compound This compound This compound->JAK Inhibits

Diagram 3: this compound's Inhibition of the JAK/STAT Pathway.

Experimental Protocols

The characterization of this compound's activity and mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

To determine the IC50 values of this compound against its target kinases, various in vitro kinase assays are employed, such as mobility shift assays, ADP-Glo luminescent assays, Lance Ultra assays, or Latha screen assays.[4]

General Protocol for ADP-Glo™ Kinase Assay (Representative):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase and substrate in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration twice the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound Mix Combine Reagents in 384-well Plate Reagents->Mix Incubate Incubate at 30°C Mix->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Diagram 4: Workflow for a Representative In Vitro Kinase Assay.
Cell-Based Proliferation Assays

To assess the anti-proliferative effects of this compound on cancer cells, assays such as CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 are utilized.[4]

General Protocol for CellTiter-Glo® Assay:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., TNBC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for cell proliferation inhibition by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.[10]

General Protocol for Western Blotting:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations for a specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Aurora A, total Aurora A, phospho-STAT3, total STAT3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined set of molecular targets that are central to cancer cell proliferation, angiogenesis, and immune evasion. Its potent inhibitory activity against Aurora A/B, FGFR1/2/3, VEGFRs, and JAK1/2 provides a strong rationale for its continued clinical development in a variety of solid tumors. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's mechanism of action and for the identification of predictive biomarkers of response. The comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic use and for the design of rational combination strategies to further enhance its anti-cancer efficacy.

References

Methodological & Application

Tinengotinib: In Vitro Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

Tinengotinib (also known as TT-00420) is a potent, orally available, spectrum-selective small-molecule inhibitor of multiple kinases.[1][2] It primarily targets Aurora A and Aurora B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1/2).[1][3] By concurrently inhibiting these key signaling pathways, this compound disrupts essential cellular processes in cancer cells, including proliferation, angiogenesis, and immune responses.[3][4] These application notes provide detailed protocols for in vitro studies using this compound in cancer cell culture.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Key Kinases
Target KinaseIC50 (nM)
Aurora A1.2[1]
Aurora B3.3[1]
FGFR12.3[5]
FGFR21.5[5]
FGFR33.5[5]
VEGFR12.4[5]
KDR (VEGFR2)2.5[5]
VEGFR30.93[5]
JAK115[5]
JAK20.75[5]
CSF1R7.0[5]
Table 2: Cellular IC50 Values of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 (nM)
HCC1806Triple-Negative Breast Cancer (TNBC)72 hoursValue not explicitly stated, but potent inhibition observed[6]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)72 hoursValue not explicitly stated, but potent inhibition observed[6]
MDA-MB-468Triple-Negative Breast Cancer (TNBC)72 hoursConcentration-dependent inhibition observed[7]
NOZGallbladder Cancer72 hoursConcentration-dependent inhibition observed[7]
GBC-SDGallbladder Cancer72 hoursConcentration-dependent inhibition observed[7]
KATO IIIGastric CarcinomaNot SpecifiedUsed for pFGFR2 inhibition assay[8]

Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions (e.g., cell density, serum concentration, assay duration). Researchers are encouraged to determine the IC50 for their specific cell lines and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[1][7]

    • Example Calculation: For a 10 mM stock solution of this compound (Molecular Weight: 394.86 g/mol ), dissolve 3.95 mg in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When ready to use, thaw an aliquot at room temperature and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability.

  • Cell Seeding :

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well, depending on the cell line's growth rate).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[6][7]

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol allows for the detection of changes in protein phosphorylation and expression levels in key signaling pathways affected by this compound.

  • Cell Lysis :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include phospho-Aurora A/B, total Aurora A/B, phospho-FGFR, total FGFR, phospho-STAT3, total STAT3, and downstream effectors like phospho-Histone H3.[6]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

  • Plate Coating :

    • Thaw Matrigel or a similar basement membrane matrix on ice.

    • Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment :

    • Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium.

    • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.[9]

    • Immediately add this compound at various concentrations (e.g., 1 µM) or a vehicle control to the wells.[7]

  • Incubation and Visualization :

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.[9]

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks for quantification.

  • Quantification :

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as the total tube length, number of junctions, and number of branches.

    • Compare the results from this compound-treated wells to the vehicle control to determine the extent of angiogenesis inhibition.

Mandatory Visualizations

Tinengotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cellular Processes FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Cytokines Cytokines CytokineR Cytokine Receptor Cytokines->CytokineR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS VEGFR->PLCg VEGFR->PI3K VEGFR->RAS JAK JAK CytokineR->JAK This compound This compound This compound->FGFR This compound->VEGFR This compound->JAK Aurora_AB Aurora A/B This compound->Aurora_AB PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Proliferation Proliferation PKC->Proliferation Survival Survival PKC->Survival AKT->Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Cell_Cycle Cell Cycle (G2/M Arrest) Aurora_AB->Cell_Cycle Gene_Expression->Proliferation Gene_Expression->Survival Cell_Cycle->Proliferation

Caption: this compound's multi-targeted mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Cancer Cell Line Culture stock Prepare 10 mM this compound Stock Solution in DMSO start->stock seed Seed Cells in Multi-well Plates start->seed dilute Prepare Serial Dilutions in Culture Medium stock->dilute treat_viability Treat Cells (e.g., 72h) dilute->treat_viability treat_western Treat Cells (e.g., 24h) dilute->treat_western treat_angio Treat HUVECs (e.g., 6-18h) dilute->treat_angio seed->treat_viability seed->treat_western viability_assay Cell Viability Assay (e.g., MTT) treat_viability->viability_assay western_blot Western Blot Analysis treat_western->western_blot angio_assay HUVEC Tube Formation Assay treat_angio->angio_assay analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_western Analyze Protein Expression & Phosphorylation western_blot->analyze_western analyze_angio Quantify Tube Formation angio_assay->analyze_angio

Caption: General workflow for in vitro cell-based assays with this compound.

References

Tinengotinib's Potency Across Various Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the multi-kinase inhibitor Tinengotinib (also known as TT-00420). The focus is on its inhibitory concentration (IC50) values across a range of cancer cell lines, outlining its potential as a therapeutic agent. This report includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Application Notes

This compound is a spectrum-selective small-molecule kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer models.[1][2] It primarily targets key kinases involved in mitosis, angiogenesis, and tumor cell proliferation.[1][3] Biochemical assays have confirmed its potent inhibitory activity against Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R.[1][4]

The data presented herein reveals this compound's efficacy, particularly in triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC), highlighting its potential for further investigation in these and other malignancies.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of breast cancer and small cell lung cancer cell lines. The results, summarized in the tables below, showcase a pronounced and selective inhibitory effect on TNBC cell lines compared to luminal breast cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nmol/L)
Triple-Negative Breast Cancer (TNBC)
HCC1806Basal-like 2 (BL2)160
MDA-MB-468Basal-like 1 (BL1)18
BT-549Mesenchymal (M)4
HS-578TMesenchymal stem-like (MSL)12
MDA-MB-231Mesenchymal stem-like (MSL)67
SUM-159PTMesenchymal stem-like (MSL)115
Luminal Breast Cancer
T-47DLuminal>10,000
MCF-7Luminal>10,000
ZR-75-1Luminal>10,000
BT-474Luminal>10,000
SK-BR-3Luminal>10,000
MDA-MB-453Luminal AR (LAR)>10,000
AU-565Luminal>10,000

Data extracted from a study by Peng et al. (2023) in Molecular Cancer Therapeutics. The treatment duration was 72 hours for TNBC cell lines and 144 hours for luminal cell lines.

Table 2: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineIC50 (μg/mL)
H446~0.1
H2227~0.1
H69~0.2
H196~0.2
H1092~0.4
SBC-5~0.8

Data is estimated from graphical representations in a study on SCLC, where cells were treated for 48 hours.[2][5]

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of this compound in adherent cancer cell lines, based on commonly used cell viability assays such as the MTT or AlamarBlue™ assay.[6]

Protocol: Determination of IC50 using a Cell Viability Assay

1. Cell Seeding and Culture:

  • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase.
  • Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
  • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations.
  • Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used for dilutions) and untreated controls.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C in a 5% CO2 incubator.

4. Cell Viability Assay (MTT Assay Example):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the log of the drug concentration against the percentage of cell viability.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To better illustrate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Tinengotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus FGFRs FGFR1/2/3 Downstream_Signaling Downstream Signaling (e.g., STAT, MAPK) FGFRs->Downstream_Signaling VEGFRs VEGFRs VEGFRs->Downstream_Signaling JAKs JAK1/2 JAKs->Downstream_Signaling Aurora_AB Aurora A/B Mitosis Mitosis Aurora_AB->Mitosis Proliferation Cell Proliferation Downstream_Signaling->Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis This compound This compound This compound->FGFRs This compound->VEGFRs This compound->JAKs This compound->Aurora_AB

Caption: this compound's multi-targeted signaling pathway inhibition.

IC50_Determination_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adherence Allow cells to adhere (24h) cell_seeding->adherence drug_treatment Treat with serial dilutions of this compound adherence->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure absorbance viability_assay->read_plate data_analysis Analyze data and plot dose-response curve read_plate->data_analysis end Determine IC50 data_analysis->end

Caption: Experimental workflow for IC50 value determination.

References

Application Notes and Protocols: Preparation of Tinengotinib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

Tinengotinib (also known as TT-00420) is a multi-kinase inhibitor targeting Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R, which are implicated in cancer cell proliferation, angiogenesis, and immune response.[1][2] Accurate and consistent preparation of stock solutions is crucial for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for such compounds.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Molecular Weight 394.86 g/mol [1][4][5][6]
CAS Number 2230490-29-4[1][4][7]
Solubility in DMSO 79 mg/mL (200.07 mM)[3]
Appearance Yellow solid[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

  • This compound powder (CAS: 2230490-29-4)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Ensure all equipment is clean, dry, and calibrated.

  • Weighing this compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9486 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

        • 0.001 L x 0.010 mol/L x 394.86 g/mol = 0.0039486 g = 3.9486 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 3.9486 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7] For storage in solvent, -80°C is recommended for up to 6 months and -20°C for up to 1 month.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflow for preparing the stock solution.

Tinengotinib_Signaling_Pathways cluster_this compound This compound cluster_Pathways Targeted Kinases cluster_Cellular_Processes Cellular Processes This compound This compound Aurora_AB Aurora A/B This compound->Aurora_AB FGFRs FGFR1/2/3 This compound->FGFRs VEGFRs VEGFRs This compound->VEGFRs JAKs JAK1/2 This compound->JAKs CSF1R CSF1R This compound->CSF1R Cell_Proliferation Cell Proliferation Aurora_AB->Cell_Proliferation FGFRs->Cell_Proliferation Angiogenesis Angiogenesis VEGFRs->Angiogenesis Immune_Response Immune Response JAKs->Immune_Response CSF1R->Immune_Response

Caption: Signaling pathways inhibited by this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Tinengotinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tinengotinib (TT-00420), a multi-kinase inhibitor, in mouse xenograft models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction to this compound

This compound is a novel, orally available, small-molecule kinase inhibitor with a spectrum-selective profile. It has demonstrated potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] Its primary targets include Aurora kinases A and B, fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and Janus kinases (JAKs).[1][2][3] Preclinical studies have shown its efficacy in various solid tumor models, including triple-negative breast cancer (TNBC) and cholangiocarcinoma.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Xenograft ModelCell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
SubcutaneousHCC1806Female nude miceThis compound (dose-dependent)Once daily, oralStrong, dose-dependent inhibition observed

Data extracted from a study on the activity of this compound in TNBC preclinical models.[1]

Table 2: In Vivo Efficacy of this compound in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

Xenograft ModelCancer TypeMouse StrainTreatmentDosing ScheduleOutcome
Subcutaneous PDX (CC6204)Cholangiocarcinoma (FGFR2-BICC1 fusion)Female BALB/c nude miceThis compound (15 mg/kg)OralEffective tumor growth inhibition

Data from a study validating the in vivo effectiveness of this compound in FGFR2 fusion-driven cholangiocarcinoma.[4]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteKey Findings
RatOralGood oral bioavailability and dose-dependent exposure.[4][5]
DogOralGood oral bioavailability and dose-dependent exposure.[4][5]

Pharmacokinetic profiles were established in preclinical animal models.[4][5]

Experimental Protocols

The following are detailed protocols for the administration of this compound in common mouse xenograft models.

Protocol for Subcutaneous HCC1806 TNBC Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a TNBC cell line-derived xenograft model.

Materials:

  • HCC1806 human TNBC cell line

  • Female nude mice

  • Matrigel (optional, for cell suspension)

  • This compound (TT-00420)

  • Vehicle: 0.5% Methylcellulose (MC)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture HCC1806 cells according to standard cell culture protocols.

  • Cell Implantation:

    • Harvest HCC1806 cells and resuspend them in an appropriate buffer or a mixture with Matrigel.

    • Subcutaneously inoculate 1x10^6 HCC1806 cells into the flank of female nude mice.[1]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a mean size of approximately 100 mm³.

    • Measure tumor dimensions twice a week using calipers.[1]

    • Calculate tumor volume using the formula: V = (length x width²)/2.

  • Drug Administration:

    • Prepare this compound formulation in 0.5% MC vehicle.[1]

    • Administer this compound or vehicle control orally to the mice once daily.[1]

  • Efficacy Evaluation:

    • Continue treatment and tumor monitoring for the duration of the study.

    • At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the tumor volumes of the treated groups to the vehicle control group.

Protocol for Subcutaneous Cholangiocarcinoma PDX Model

Objective: To assess the in vivo efficacy of this compound in a patient-derived xenograft model of cholangiocarcinoma.

Materials:

  • Cholangiocarcinoma PDX model with FGFR2-BICC1 gene fusion (e.g., CC6204)

  • Female BALB/c nude mice

  • This compound (TT-00420)

  • Appropriate vehicle for oral administration

  • Surgical tools for tumor fragment implantation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor fragments from the cholangiocarcinoma PDX model into the flank of female BALB/c nude mice.[4]

  • Tumor Growth Monitoring:

    • Monitor mice for tumor engraftment and growth.

    • Once tumors reach a palpable size, begin regular measurements with calipers.

  • Drug Administration:

    • Prepare this compound at the desired concentration (e.g., 15 mg/kg).[4]

    • Administer this compound orally to the mice as per the defined schedule.[4]

  • Efficacy Evaluation:

    • Measure tumor volumes regularly throughout the study.

    • Calculate the relative tumor volume and tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Visualizations

Signaling Pathways Inhibited by this compound

Tinengotinib_Mechanism_of_Action cluster_this compound This compound cluster_Pathways Targeted Signaling Pathways cluster_Outcomes Cellular Outcomes This compound This compound (TT-00420) Aurora Aurora A/B Kinases This compound->Aurora FGFR FGFR Signaling This compound->FGFR VEGFR VEGFR Signaling This compound->VEGFR JAK_STAT JAK/STAT Signaling This compound->JAK_STAT Proliferation Decreased Cell Proliferation Aurora->Proliferation Apoptosis Increased Apoptosis Aurora->Apoptosis FGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis JAK_STAT->Proliferation Immune Modulation of Immune Response JAK_STAT->Immune Xenograft_Workflow A 1. Cell Culture (e.g., HCC1806) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Oral Administration (this compound or Vehicle) E->F G 7. Continued Tumor Measurement F->G H 8. Data Analysis (Tumor Growth Inhibition) G->H

References

Application Notes and Protocols: Detection of p-Aurora A Inhibition by Tinengotinib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Tinengotinib on the phosphorylation of Aurora A kinase (p-Aurora A) in a cellular context using Western blotting.

Introduction

This compound (TT-00420) is a multi-kinase inhibitor that has been shown to strongly inhibit Aurora A and Aurora B kinases.[1][2][3][4] Inhibition of these kinases is a promising strategy in cancer therapy, as they play crucial roles in cell cycle regulation.[5] A key mechanism of action for this compound is the reduction of Aurora A phosphorylation, which is critical for its kinase activity.[1][6] This protocol outlines a Western blot procedure to qualitatively and semi-quantitatively measure the levels of phosphorylated Aurora A at Threonine 288 (p-Aurora A Thr288) in cell lysates following treatment with this compound.

Signaling Pathway of this compound Action on Aurora A

This compound acts as an inhibitor of Aurora A kinase, thereby blocking its autophosphorylation at Thr288. This phosphorylation event is essential for the full activation of Aurora A. By preventing this, this compound disrupts downstream signaling pathways that are critical for mitotic progression, leading to cell cycle arrest, typically at the G2/M phase.[3][5]

Tinengotinib_Pathway cluster_0 Cellular Process This compound This compound AuroraA Aurora A This compound->AuroraA pAuroraA p-Aurora A (Thr288) (Active) AuroraA->pAuroraA Autophosphorylation Downstream Downstream Substrates pAuroraA->Downstream Phosphorylation Mitosis Mitotic Progression Downstream->Mitosis

Caption: this compound inhibits Aurora A autophosphorylation, blocking downstream signaling and mitotic progression.

Experimental Protocol: Western Blot for p-Aurora A

This protocol is designed for cultured cells treated with this compound.

1. Cell Culture and this compound Treatment

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration. A 24-hour treatment period has been shown to be effective.[1][6]

  • As a positive control for Aurora A phosphorylation, cells can be treated with a mitotic arresting agent like nocodazole.[1][6][7]

2. Cell Lysis and Protein Quantification

  • Following treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

  • Incubate the membrane with the primary antibody against p-Aurora A (Thr288) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% non-fat dry milk/TBST, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total Aurora A and a loading control protein such as GAPDH or β-actin.

Western Blot Workflow

Western_Blot_Workflow cluster_1 Sample Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Analysis A Cell Culture & This compound Treatment B Cell Lysis with Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody (p-Aurora A) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Signal Capture I->J K Stripping & Re-probing (Total Aurora A, GAPDH) J->K L Data Analysis K->L

Caption: A stepwise workflow for the Western blot analysis of p-Aurora A after this compound treatment.

Data Presentation: Key Experimental Parameters

For reproducible results, careful optimization of the following parameters is recommended. The provided values serve as a starting point.

ParameterRecommended ConditionNotes
Cell Treatment
This compound Concentration10 nM - 1 µMTitrate for each cell line to determine IC50.
Treatment Duration24 hoursOptimal time may vary depending on cell line.[1][6]
Vehicle ControlDMSO (e.g., 0.1%)Use the same concentration as the highest drug concentration.
Protein Analysis
Protein Loading Amount20 - 40 µ g/lane Ensure equal loading across all lanes.
Gel Percentage8-12% AcrylamideChoose based on the molecular weight of Aurora A (~46 kDa).
Antibody Dilutions
Primary: p-Aurora A (Thr288)1:1000Dilute in 5% BSA in TBST.[10]
Primary: Total Aurora A1:1000Dilute in 5% non-fat milk in TBST.
Primary: Loading ControlVaries (e.g., 1:5000)Dilute in 5% non-fat milk in TBST.
Secondary Antibody (HRP)1:2000 - 1:10000Dilute in 5% non-fat milk in TBST.
Incubation Times
Blocking1 hour at RT
Primary AntibodyOvernight at 4°CCan be optimized to 1-2 hours at RT.
Secondary Antibody1 hour at RT

Note: Always refer to the antibody manufacturer's datasheet for the most specific recommendations. For phospho-proteins, using BSA as the blocking agent is often preferred over non-fat milk, as milk contains phosphoproteins that can increase background.[8]

References

Application Notes: Tinengotinib for In Vivo Angiogenesis Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tinengotinib (TT-00420) is an orally available, spectrum-selective small-molecule inhibitor that targets multiple kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2] Its mechanism of action involves the potent inhibition of Aurora A/B kinases, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFR1/2/3), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] The inhibition of the VEGFR and FGFR signaling pathways, which are critical for the formation of new blood vessels, makes this compound a promising anti-angiogenic agent.[3][4]

The Matrigel plug assay is a widely used and effective in vivo method to quantify both pro- and anti-angiogenic activities of test compounds.[5][6] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, into mice.[7][8] The liquid Matrigel solidifies at body temperature, forming a plug that becomes vascularized by host endothelial cells.[6] By incorporating this compound into the Matrigel, researchers can directly assess its ability to inhibit the formation of new blood vessels.[9] Quantification is typically achieved by measuring hemoglobin content within the plug or by immunohistochemical analysis of endothelial cell markers like CD34 or CD31.[6][9][10]

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by blocking key signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[1][3] VEGF binding to its receptor, VEGFR2, on endothelial cells is a primary driver of angiogenesis, promoting cell proliferation, migration, and survival.[4][11] Similarly, the FGF/FGFR pathway is also implicated in tumor angiogenesis.[3] this compound inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling and effectively halting the angiogenic process.[1][12] Preclinical studies have demonstrated that this compound produces significant inhibition of angiogenesis in Matrigel plugs in mice and reduces CD34+ vascular cells in tumors.[9]

Quantitative Data

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases involved in angiogenesis and cell cycle progression.

Kinase TargetIC50 (nM)Reference
Aurora A1.2[1]
Aurora B3.3[1]
FGFR11.5[1]
FGFR22.0[1]
FGFR33.5[1]
VEGFRs(Potent Inhibition)[1][2]
JAK1/2(Potent Inhibition)[1]
CSF1R(Potent Inhibition)[1]
Table 2: Representative Results of this compound in Matrigel Plug Assay

This table provides a representative summary of expected quantitative outcomes when testing this compound in the Matrigel plug assay, based on its documented anti-angiogenic activity.[9]

Treatment GroupDose (mg/kg, systemic) or Concentration (in plug)Hemoglobin Content (µ g/plug ) (Mean ± SD)Microvessel Density (CD34+ vessels/field) (Mean ± SD)
Vehicle Control015.5 ± 2.145 ± 5
This compoundLow Dose9.8 ± 1.528 ± 4
This compoundHigh Dose4.2 ± 0.912 ± 3

Experimental Protocols

Detailed Protocol for In Vivo Matrigel Plug Angiogenesis Assay

This protocol details the procedure for evaluating the anti-angiogenic effects of this compound using the Matrigel plug assay in mice.

1. Materials and Equipment

  • Reagents :

    • Growth Factor-Reduced Matrigel Matrix (Corning or equivalent)

    • This compound (TT-00420)

    • Vehicle (appropriate for this compound solubilization)

    • Angiogenic stimulus: Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

    • Heparin (optional, to prevent clotting and enhance growth factor activity)[13]

    • Anesthetics (e.g., isoflurane, ketamine/xylazine)

    • Sterile Phosphate Buffered Saline (PBS)

    • Drabkin's Reagent for hemoglobin assay

    • 10% Formalin solution for fixation[5]

    • Paraffin

    • Antibodies: Anti-CD34 or Anti-CD31 primary antibody, corresponding biotinylated secondary antibody[5][10]

    • Streptavidin-peroxidase conjugate and DAB substrate kit[5][10]

    • Hematoxylin and Eosin (H&E) for counterstaining[5]

  • Animals :

    • 6-8 week old immunodeficient mice (e.g., BALB/c nude) or C57BL/6 mice[5][8]

  • Equipment :

    • Laminar flow hood

    • Ice bucket and ice

    • Pre-chilled pipette tips and microcentrifuge tubes

    • Insulin syringes (27-30G)[13]

    • Surgical tools for dissection

    • Homogenizer

    • Spectrophotometer

    • Microscope with imaging system

    • Image analysis software (e.g., ImageJ, ImageScope)[10]

2. Experimental Procedure

Step 2.1: Preparation (Perform all steps on ice)

  • Thaw Matrigel overnight at 4°C in a refrigerator.[5] Matrigel will solidify rapidly at room temperature. Ensure all tubes, tips, and syringes are pre-chilled.

  • Prepare stock solutions of this compound in a suitable vehicle.

  • In a pre-chilled tube on ice, prepare the Matrigel mixture. For a final injection volume of 300-500 µL per mouse, mix the components.[5][13]

    • Control Group : Matrigel + Angiogenic Factor (e.g., 150 ng/mL bFGF) + Vehicle.

    • Treatment Group(s) : Matrigel + Angiogenic Factor + this compound (at desired final concentrations).

  • Gently mix by pipetting up and down, avoiding the introduction of air bubbles.[13] Keep the mixture on ice at all times.

Step 2.2: Subcutaneous Injection

  • Anesthetize the mice using an approved protocol.

  • Draw the prepared Matrigel mixture (300-500 µL) into a pre-chilled insulin syringe.

  • Subcutaneously inject the mixture into the ventral flank of the mouse.[5][10] The liquid will form a solid plug as it warms to body temperature.

  • Monitor the mice until they have fully recovered from anesthesia.

Step 2.3: Plug Excision

  • After a predetermined period (typically 7-14 days), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[5][13]

  • Make a skin incision and carefully dissect the solid Matrigel plug from the surrounding tissue.

  • Photograph the plugs for a qualitative assessment of vascularization.

3. Quantification of Angiogenesis

Two common methods for quantification are detailed below. Plugs can be divided for both analyses.

Method 3.1: Hemoglobin Content Measurement (Drabkin Method)

  • Weigh the excised Matrigel plug.

  • Homogenize the plug in a known volume of water.

  • Centrifuge the homogenate to pellet debris.

  • Mix an aliquot of the supernatant with Drabkin's reagent.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the hemoglobin concentration by comparing the absorbance to a known hemoglobin standard curve. Results are often expressed as µg hemoglobin per mg of plug weight.

Method 3.2: Immunohistochemistry (IHC) for Microvessel Density (MVD)

  • Fix the Matrigel plugs in 10% formalin overnight.[5]

  • Process the plugs through a standard paraffin-embedding protocol.[5]

  • Cut 5 µm sections and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval as required for the chosen antibody.

  • Stain the sections for an endothelial marker (e.g., CD34 or CD31).[10]

    • Incubate with the primary antibody (e.g., anti-CD34, 1:40 dilution) overnight at 4°C.[10]

    • Incubate with a biotin-conjugated secondary antibody (1:100 dilution) for 1 hour at room temperature.[10]

    • Incubate with streptavidin-peroxidase conjugate for 1 hour.[5]

    • Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antibody.[5]

    • Counterstain with hematoxylin.

  • Capture images of the stained sections under a microscope at 200x magnification.[5]

  • Quantify MVD by counting the number of stained vessels in several "hotspots" (areas of highest vascularization) per section.[5] Data is expressed as the average number of vessels per high-power field.

Visualizations

G prep 1. Prepare Matrigel Mixture (on ice) - Matrigel - Angiogenic Factors - this compound / Vehicle inject 2. Subcutaneous Injection (300-500 µL into mouse flank) prep->inject incubate 3. In Vivo Incubation (7-14 days) Plug solidifies and becomes vascularized inject->incubate excise 4. Excise Matrigel Plug incubate->excise quant 5. Quantify Angiogenesis excise->quant hemoglobin Hemoglobin Assay (Drabkin Method) quant->hemoglobin Biochemical ihc Immunohistochemistry (CD31/CD34 Staining for MVD) quant->ihc Histological

Caption: Experimental workflow for the in vivo Matrigel plug assay.

G cluster_0 Endothelial Cell VEGFR VEGFR Signal Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Signal FGFR FGFR FGFR->Signal Angio Angiogenesis (Proliferation, Migration, Survival) Signal->Angio VEGF VEGF VEGF->VEGFR Binds FGF FGF FGF->FGFR Binds This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits

Caption: this compound inhibits key pro-angiogenic signaling pathways.

References

Application Notes: Analysis of Tinengotinib-Induced Cell Cycle Arrest via Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tinengotinib (TT-00420) is a novel, orally active, spectrum-selective small-molecule kinase inhibitor with potent anti-tumor activity.[1] It functions as a multi-kinase inhibitor, strongly targeting Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] This multi-targeted approach allows this compound to concomitantly regulate several key pathways involved in cancer cell proliferation, angiogenesis, and immune responses.[5][6] The primary mechanism for inducing cell cycle arrest is through the potent inhibition of Aurora A and Aurora B kinases, which are crucial for mitotic progression.[1][2] This inhibition leads to a G2/M phase arrest in the cell cycle.[1] These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest in cancer cell lines using flow cytometry with propidium iodide (PI) staining.

Data Presentation

The following table summarizes the quantitative data from a study on the effects of this compound on the cell cycle of the triple-negative breast cancer (TNBC) cell line, HCC1806. Cells were treated with varying concentrations of this compound for 24 hours before analysis.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45.335.119.6
This compound (10 nM)38.928.532.6
This compound (30 nM)20.715.863.5
This compound (100 nM)10.25.484.4

Data extracted from a study on HCC1806 cells, demonstrating a dose-dependent increase in the G2/M population, indicative of cell cycle arrest at this phase.

Mandatory Visualization

Tinengotinib_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed HCC1806 cells treat Treat with this compound (10, 30, 100 nM) and Vehicle (DMSO) for 24h seed->treat harvest Harvest cells (Trypsinization) treat->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs Proceed to staining fix Fix cells in cold 70% Ethanol wash_pbs->fix stain_pi Stain with PI/RNase solution fix->stain_pi flow Acquire data on Flow Cytometer stain_pi->flow Proceed to acquisition analyze Analyze cell cycle phases (e.g., FlowJo) flow->analyze

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Tinengotinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Proliferation Proliferation & Survival Genes FGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK JAK STAT STAT JAK->STAT STAT->Proliferation AuroraAB Aurora A/B Kinase HistoneH3 Histone H3 AuroraAB->HistoneH3 Phosphorylates This compound This compound This compound->FGFR Inhibits This compound->VEGFR Inhibits This compound->JAK Inhibits This compound->AuroraAB Inhibits G2M_Checkpoint G2/M Transition HistoneH3->G2M_Checkpoint Promotes CellCycleArrest G2/M Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest Blocked by Inhibition

Caption: Simplified signaling pathway of this compound leading to G2/M cell cycle arrest.

Experimental Protocols

Materials and Reagents

  • Cell Line: HCC1806 (Triple-Negative Breast Cancer)

  • Compound: this compound (TT-00420)

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents for Cell Harvest: Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Fixative: Cold 70% Ethanol

  • Staining Solution: Propidium Iodide (PI)/RNase Staining Buffer[2]

Protocol for Cell Cycle Analysis

This protocol is a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle of cancer cells.

1. Cell Culture and Treatment a. Culture HCC1806 cells in T-25 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvest. c. Once the cells have adhered, treat them with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.[2]

2. Cell Harvesting and Fixation a. After the 24-hour incubation period, carefully aspirate the culture medium. b. Wash the cells once with PBS. c. Add Trypsin-EDTA to detach the cells from the plate. d. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells at 200 x g for 5 minutes at 4°C.[7] f. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. g. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] h. Store the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[4]

3. Propidium Iodide Staining a. Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C to pellet them.[7] b. Carefully decant the ethanol. c. Resuspend the cell pellet in 3 mL of cold PBS and transfer to a smaller tube (e.g., 12 x 75 mm).[7] d. Centrifuge again and discard the supernatant. e. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[2][7] This solution contains propidium iodide to stain the DNA and RNase A to eliminate RNA, which can also be stained by PI. f. Incubate the cells for 15-30 minutes at room temperature, protected from light.[7]

4. Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer (e.g., FACSCanto II).[5] b. Use an excitation wavelength of 488 nm and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm). c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells) to ensure statistical significance. d. Use software such as FlowJo to analyze the data.[8] Gate the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. e. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have DNA content between 2N and 4N.[5] f. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) for each treatment condition.

References

Application Notes and Protocols for Ki-67 Immunohistochemistry in Tinengotinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (also known as TT-00420) is a spectrum-selective, multi-kinase inhibitor with potent anti-tumor activity. It targets key signaling molecules involved in cell proliferation, angiogenesis, and immune regulation, including Aurora A/B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1/2).[1][2][3][4][5] By inhibiting these pathways, this compound disrupts the cell cycle and impedes tumor growth.[1][6]

The Ki-67 protein is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent cells (G0).[7] Therefore, immunohistochemical (IHC) detection of Ki-67 is a widely used method to assess the proliferative index of tumors. In the context of this compound treatment, monitoring Ki-67 expression can provide valuable insights into the pharmacodynamic effects of the drug and its efficacy in inhibiting tumor cell proliferation.

These application notes provide a summary of the expected effects of this compound on Ki-67 expression and a detailed protocol for performing Ki-67 IHC on tumor tissues from preclinical models or clinical trials.

Data Presentation

Preclinical studies have demonstrated that this compound treatment leads to a reduction in tumor cell proliferation.[1][6] While specific quantitative data on the percentage reduction of the Ki-67 labeling index following this compound treatment is not extensively available in the public domain, the mechanism of action, particularly the inhibition of Aurora B kinase, strongly supports a significant decrease in Ki-67 expression. Aurora B kinase is essential for the G2/M transition, and its inhibition by this compound leads to cell cycle arrest, thereby reducing the proportion of proliferating cells.[1][6]

The following table summarizes the expected qualitative and semi-quantitative changes in proliferation markers in response to this compound treatment based on its mechanism of action and available preclinical data.

BiomarkerExpected Change Post-Tinengotinib TreatmentRationaleTumor Models with Observed Effects
Ki-67 Index Decreased Inhibition of Aurora A/B, FGFR, and other key kinases leads to cell cycle arrest and reduced cell proliferation.Triple-Negative Breast Cancer (TNBC) Xenografts, Gallbladder Cancer Xenografts
p-Histone H3 Decreased Direct downstream marker of Aurora B kinase activity; inhibition leads to reduced phosphorylation of Histone H3 during the G2/M phase.[1]TNBC Xenografts[1]
Cell Cycle Arrest G2/M Phase Arrest Inhibition of Aurora B kinase disrupts mitotic progression, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[1]TNBC cell lines[1]

Note: The table reflects expected outcomes based on the known mechanism of action of this compound. Specific quantitative reductions in the Ki-67 index will be dependent on the tumor type, dose, and duration of treatment.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Tinengotinib_Signaling_Pathway cluster_nucleus Nucleus FGFR FGFR PI3K_AKT PI3K/AKT FGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FGFR->RAS_RAF_MEK_ERK VEGFR VEGFR VEGFR->PI3K_AKT JAK JAK STAT STAT JAK->STAT Aurora_AB Aurora A/B Cell_Cycle_Progression Cell Cycle Progression Aurora_AB->Cell_Cycle_Progression Proliferation Proliferation STAT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival RAS_RAF_MEK_ERK->Proliferation Cell_Cycle_Progression->Proliferation This compound This compound This compound->FGFR This compound->VEGFR This compound->JAK This compound->Aurora_AB

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Ki-67 Immunohistochemistry Workflow

Ki67_IHC_Workflow start Tumor Tissue (Paraffin-Embedded) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (Anti-Ki-67) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Chromogen Detection (DAB Substrate) secondary_antibody->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting analysis Microscopic Analysis & Ki-67 Scoring dehydration_mounting->analysis

Caption: Step-by-step workflow for Ki-67 immunohistochemical staining.

Experimental Protocols

Protocol: Ki-67 Immunohistochemistry for Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissue types and experimental conditions.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in TBST)

  • Primary antibody: Rabbit anti-Ki-67 monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave or water bath for antigen retrieval

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol:

      • 100% Ethanol: 2 x 3 minutes.

      • 95% Ethanol: 1 x 3 minutes.

      • 70% Ethanol: 1 x 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution in a Coplin jar.

    • Heat the solution using a microwave or water bath to 95-100°C for 20 minutes.

    • Allow the slides to cool in the solution for 20-30 minutes at room temperature.

    • Rinse slides in TBST: 3 x 5 minutes.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.

    • Rinse slides in TBST: 3 x 5 minutes.

    • Block non-specific antibody binding by incubating slides in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Ki-67 antibody to its optimal concentration in blocking buffer.

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, rinse the slides in TBST: 3 x 5 minutes.

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the slides.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse the slides in TBST: 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse the slides in Hematoxylin for 1-2 minutes.

    • "Blue" the sections by rinsing in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol:

      • 70% Ethanol: 1 x 2 minutes.

      • 95% Ethanol: 1 x 2 minutes.

      • 100% Ethanol: 2 x 2 minutes.

    • Clear the slides in Xylene: 2 x 2 minutes.

    • Apply a coverslip using a permanent mounting medium.

Ki-67 Scoring:

The Ki-67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining.

  • Select several high-power fields (400x magnification) representative of the tumor staining.

  • Count at least 500-1000 tumor cells.

  • The Ki-67 index (%) = (Number of Ki-67 positive tumor cells / Total number of tumor cells counted) x 100.

  • Positive staining is defined as any discernible brown nuclear staining. The intensity of the staining is not typically factored into the score.

Conclusion

The evaluation of Ki-67 expression by immunohistochemistry is a valuable tool for assessing the anti-proliferative effects of this compound in both preclinical and clinical settings. The provided protocol offers a standardized method for this analysis. Given this compound's mechanism of action, a significant reduction in the Ki-67 labeling index is an expected outcome of successful treatment, reflecting the drug's potent inhibition of key drivers of tumor cell proliferation. Further quantitative studies are warranted to establish a precise dose-response relationship between this compound and Ki-67 expression across various tumor types.

References

Preclinical Study Design for Tinengotinib Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (TT-00420) is a spectrum-selective, multi-kinase inhibitor targeting key pathways involved in cell proliferation, angiogenesis, and immune modulation. Its targets include Aurora A/B, Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAKs).[1][2] Preclinical and clinical studies have demonstrated its potential in various solid tumors, including triple-negative breast cancer (TNBC), small cell lung cancer (SCLC), and cholangiocarcinoma.[3][4][5] The multifaceted mechanism of action of this compound makes it a prime candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming resistance.

These application notes provide a detailed framework for the preclinical evaluation of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. The protocols outlined below are intended to serve as a comprehensive guide for researchers designing and executing these studies.

Rationale for Combination Therapies

Combining this compound with other therapies is supported by its pleiotropic mechanism of action:

  • Chemotherapy Combination: this compound's inhibition of Aurora kinases can disrupt mitosis, potentially sensitizing rapidly dividing cancer cells to the cytotoxic effects of chemotherapeutic agents. For instance, in Small Cell Lung Cancer (SCLC), this compound has been shown to synergistically inhibit tumor growth when combined with etoposide and cisplatin.[3]

  • Immunotherapy Combination: By modulating the tumor microenvironment (TME), this compound may enhance the efficacy of immune checkpoint inhibitors. Its activity has been shown to increase the expression of TH1-type chemokines, CXCL10 and CXCL11, and diminish tumor-associated macrophage (TAM) infiltration, which can lead to a more favorable environment for an anti-tumor immune response.[6] Preclinical studies have shown promising antineoplastic activity when this compound is combined with a PD-L1 inhibitor.[7]

Preclinical Models and Cell Lines

The selection of appropriate preclinical models is critical for the successful evaluation of this compound combination therapies.

2.1. Cell Lines:

A panel of cancer cell lines relevant to the intended clinical indication should be selected. For example:

  • Small Cell Lung Cancer (SCLC): H446 cell line is a suitable model for in vivo xenograft studies.[8]

  • Triple-Negative Breast Cancer (TNBC): HCC1806 is a representative cell line for in vitro and in vivo studies.[4]

  • Gastrointestinal Cancers: Human gastric cancer (GC) and colorectal cancer (CRC) cell lines can be utilized.[9]

2.2. Animal Models:

  • Cell Line-Derived Xenografts (CDX): These models are useful for initial efficacy screening. Immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of cancer cells.[8]

  • Patient-Derived Xenografts (PDX): PDX models more closely recapitulate the heterogeneity of human tumors and are valuable for confirming efficacy in a more clinically relevant setting.[9]

  • Syngeneic Models: For immunotherapy combinations, immunocompetent mouse models are essential to evaluate the effects on the tumor immune microenvironment.

Data Presentation: Quantitative Summary Tables

All quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between monotherapy and combination therapy groups.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineThis compound (nM)Chemotherapy Agent (e.g., Etoposide) (µM)Combination (this compound + Chemo)Combination Index (CI)*
SCLC Patient 1 Primary CellsData not availableData not availableSynergistic Inhibition ObservedCI value not provided
SCLC Patient 2 Primary CellsData not availableData not availableSynergistic Inhibition ObservedCI value not provided

*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in SCLC Xenograft Model (H446 cells)

Treatment GroupNMean Tumor Volume at Day 35 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight at Day 35 (g) ± SEM
Vehicle Control5Data not available-Data not available
This compound5Data not availableData not availableData not available
Etoposide + Cisplatin (EP)5Data not availableData not availableData not available
This compound + EP5Significantly reduced vs. single agentsEnhanced vs. single agentsStable, no significant toxicity

(Note: Specific numerical data from the referenced study were not fully available in the provided search results. The table is structured to present the expected data from such a study.)[8]

Table 3: Immunohistochemistry Analysis of Tumor Microenvironment

Treatment GroupMarkerQuantification (e.g., % positive cells, MVD) ± SEM
Vehicle ControlCD31 (MVD)Baseline value
This compoundCD31 (MVD)Reduced vs. control
Etoposide + Cisplatin (EP)CD31 (MVD)Reduced vs. control
This compound + EPCD31 (MVD)Significantly reduced vs. all other groups

(MVD: Microvessel Density)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic effects.

  • Materials:

    • Selected cancer cell lines

    • Complete growth medium

    • This compound (dissolved in DMSO)

    • Chemotherapy/Immunotherapy agent (dissolved in appropriate solvent)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination agent.

    • Treat cells with single agents or combinations at various concentrations. Include vehicle-only controls.

    • Incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine IC50 values using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) to determine synergy.

4.2. Western Blot Analysis for Apoptosis Markers

This protocol is to assess the induction of apoptosis by this compound combination therapy.

  • Materials:

    • Treated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound, the combination agent, or the combination for 24-48 hours.

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate membranes with primary antibodies overnight at 4°C.

    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

4.3. In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combination therapy.

  • Materials:

    • Cancer cell line (e.g., H446 SCLC cells)

    • Immunodeficient mice (e.g., NOD-SCID, 5-6 weeks old)

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Chemotherapy/Immunotherapy agent formulation for injection

    • Calipers

    • Animal balance

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=5-10 per group):

      • Vehicle control

      • This compound alone

      • Combination agent alone

      • This compound + combination agent

    • Administer treatments according to the planned schedule and dosage. For example, this compound can be administered daily by oral gavage.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weighing, immunohistochemistry).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

4.4. Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

This protocol is for the analysis of biomarkers in tumor tissues from the in vivo study.

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

    • Microtome

    • Slides

    • Antigen retrieval solution

    • Primary antibodies (e.g., anti-CD31 for angiogenesis, anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages)

    • HRP-conjugated secondary antibodies

    • DAB chromogen kit

    • Hematoxylin counterstain

    • Microscope and imaging software

  • Protocol:

    • Cut 4-5 µm sections from FFPE tumor blocks and mount on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval.

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Develop with DAB chromogen.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Acquire images using a microscope and quantify the staining using image analysis software (e.g., ImageJ or specialized platforms). For example, microvessel density (MVD) can be quantified by counting CD31-positive vessels in several high-power fields.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tinengotinib_Signaling_Pathway cluster_proliferation Cell Proliferation & Mitosis cluster_angiogenesis Angiogenesis cluster_tme Tumor Microenvironment This compound This compound AuroraA Aurora A This compound->AuroraA inhibits AuroraB Aurora B This compound->AuroraB inhibits FGFRs FGFRs This compound->FGFRs inhibits VEGFRs VEGFRs This compound->VEGFRs inhibits JAKs JAKs This compound->JAKs inhibits Mitosis Mitotic Progression AuroraA->Mitosis AuroraB->Mitosis Angiogenesis Tumor Angiogenesis FGFRs->Angiogenesis VEGFRs->Angiogenesis TAMs TAM Infiltration JAKs->TAMs Chemokines CXCL10/11 Expression JAKs->Chemokines

Caption: this compound's multi-targeted signaling inhibition.

Preclinical_Workflow start Hypothesis: This compound enhances combination therapy invitro In Vitro Studies start->invitro viability Cell Viability Assays (IC50, Synergy) invitro->viability apoptosis Apoptosis Assays (Western Blot) invitro->apoptosis invivo In Vivo Studies invitro->invivo Promising results lead to data Data Analysis & Interpretation viability->data apoptosis->data xenograft Xenograft Model (CDX or PDX) invivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) invivo->efficacy exvivo Ex Vivo Analysis invivo->exvivo Tumor collection for efficacy->data ihc Immunohistochemistry (TME Analysis) exvivo->ihc ihc->data conclusion Conclusion & Future Directions data->conclusion

Caption: Preclinical experimental workflow for combination therapy.

Combination_Logic cluster_effects Biological Effects This compound This compound Mitotic_Inhibition Inhibition of Mitosis This compound->Mitotic_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis This compound->Angiogenesis_Inhibition TME_Modulation Favorable TME This compound->TME_Modulation Chemotherapy Chemotherapy (e.g., Etoposide/Cisplatin) DNA_Damage DNA Damage & Apoptosis Chemotherapy->DNA_Damage Immunotherapy Immunotherapy (e.g., Anti-PD-L1) Immune_Activation T-Cell Activation Immunotherapy->Immune_Activation Synergy Synergistic Anti-Tumor Effect Mitotic_Inhibition->Synergy Chemo Combo DNA_Damage->Synergy Chemo Combo Immune_Activation->Synergy Immuno Combo TME_Modulation->Synergy Immuno Combo

Caption: Logical relationship of this compound combination therapies.

References

Application Notes and Protocols: Investigating the Synergistic Effect of Tinengotinib with PARP Inhibitors in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (TT-00420) is a spectrum-selective, multi-kinase inhibitor targeting key oncogenic drivers including Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1/2).[1][2][3] Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in tumors with deficiencies in DNA damage repair (DDR) pathways, particularly those with BRCA1/2 mutations. Emerging preclinical evidence suggests that combining PARP inhibitors with agents that induce DNA damage or disrupt other cellular processes can enhance their anti-tumor activity and overcome resistance. This document provides a theoretical framework and detailed protocols for investigating the potential synergistic effects of this compound and PARP inhibitors in vitro.

The rationale for this combination is based on the multifaceted mechanism of action of this compound. By inhibiting Aurora kinases, this compound can disrupt mitotic checkpoints and induce genomic instability.[1][2] Inhibition of Aurora A has been shown to induce "BRCAness," a phenotype that sensitizes cancer cells to PARP inhibitors, and a synergistic effect between Aurora kinase inhibitors and PARP inhibitors has been observed.[4] Furthermore, the inhibition of FGFR signaling by this compound may also contribute to a synthetic lethal interaction with PARP inhibitors, as preclinical evidence suggests that combining FGFR and PARP inhibition can be effective in various cancer models.[5][6][7]

These application notes provide a comprehensive guide for researchers to explore this promising therapeutic combination, from initial cell viability screening to mechanistic studies of DNA damage and repair pathways.

Data Presentation

Table 1: Single Agent IC50 Determination

Cell LineThis compound IC50 (nM)PARP Inhibitor (e.g., Olaparib) IC50 (µM)
Example: OVCAR-3
Example: MDA-MB-231
Example: Calu-6

Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination

Cell LineDrug Ratio (this compound:PARP Inhibitor)Fa 0.5 (Fraction affected)Combination Index (CI)Synergy Interpretation
Example: OVCAR-31:100
Example: OVCAR-31:200
Example: MDA-MB-2311:100
Example: MDA-MB-2311:200

Note: CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[8][9][10]

Table 3: Quantification of DNA Damage Markers

Treatment Groupγ-H2AX Foci per Cell (Mean ± SD)Cleaved PARP (Fold Change vs. Control)p-ATM/ATM Ratio (Fold Change vs. Control)p-CHK2/CHK2 Ratio (Fold Change vs. Control)
Control (DMSO)1.01.01.0
This compound (IC25)
PARP Inhibitor (IC25)
Combination

Mandatory Visualizations

Tinengotinib_PARPi_Synergy_Pathway cluster_this compound This compound cluster_PARPi PARP Inhibitor cluster_Cellular_Effects Cellular Effects This compound This compound AuroraK Aurora Kinases (A/B) This compound->AuroraK inhibits FGFR FGFRs This compound->FGFR inhibits VEGFR VEGFRs This compound->VEGFR inhibits JAK JAKs This compound->JAK inhibits Mitotic_Catastrophe Mitotic Catastrophe AuroraK->Mitotic_Catastrophe leads to Genomic_Instability Genomic Instability FGFR->Genomic_Instability contributes to PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits SSB_Repair_Inhibition SSB Repair Inhibition PARP->SSB_Repair_Inhibition leads to DSB_Accumulation DSB Accumulation Mitotic_Catastrophe->DSB_Accumulation Genomic_Instability->DSB_Accumulation SSB_Repair_Inhibition->DSB_Accumulation unrepaired SSBs become DSBs Apoptosis Apoptosis DSB_Accumulation->Apoptosis triggers

Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture ic50 Single Agent IC50 Determination (MTT Assay) cell_culture->ic50 combo_design Combination Study Design (Constant Ratio) ic50->combo_design combo_screen Combination Screening (MTT Assay) combo_design->combo_screen ci_calc Combination Index (CI) Calculation (Chou-Talalay Method) combo_screen->ci_calc mechanistic_studies Mechanistic Studies ci_calc->mechanistic_studies western_blot Western Blot (γ-H2AX, cleaved PARP, p-ATM, p-CHK2) mechanistic_studies->western_blot if_staining Immunofluorescence (γ-H2AX Foci) mechanistic_studies->if_staining data_analysis Data Analysis & Interpretation western_blot->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound and PARP inhibitor synergy.

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor individually, and to assess the synergistic effect of their combination.

Materials:

  • Cancer cell lines of interest (e.g., ovarian, breast, lung cancer lines)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (TT-00420)

  • PARP inhibitor (e.g., Olaparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

Part A: Single-Agent IC50 Determination

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at 37°C for 4 hours or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

Part B: Combination Synergy Assessment

  • Based on the IC50 values, design a combination study using a constant ratio of this compound to the PARP inhibitor (e.g., based on the ratio of their IC50s).

  • Prepare serial dilutions of the drug combination.

  • Follow steps 1, 3-8 from Part A, using the combination drug dilutions.

  • Calculate the Combination Index (CI) using the Chou-Talalay method.[8][9][10] Software such as CompuSyn can be used for this analysis.

Western Blotting for DNA Damage Markers

This protocol is a general guideline and may require optimization based on the specific antibodies and cell lines used.[14][15][16][17][18]

Objective: To assess the effect of this compound, a PARP inhibitor, and their combination on the expression and phosphorylation of key DNA damage response proteins.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-p-ATM, anti-ATM, anti-p-CHK2, anti-CHK2, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC25) for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for γ-H2AX Foci

This protocol provides a general framework for visualizing DNA double-strand breaks.[19][20][21][22][23]

Objective: To visualize and quantify the formation of γ-H2AX foci, a marker of DNA double-strand breaks, in response to treatment.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γ-H2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound, the PARP inhibitor, or the combination for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate with the anti-γ-H2AX primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell using appropriate software (e.g., ImageJ).

By following these protocols, researchers can systematically evaluate the potential synergistic interaction between this compound and PARP inhibitors, providing valuable insights for the development of novel combination cancer therapies.

References

Troubleshooting & Optimization

Tinengotinib solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tinengotinib in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a multi-kinase inhibitor with poor aqueous solubility.[1] It is practically insoluble in water and ethanol but shows high solubility in dimethyl sulfoxide (DMSO).[1]

Q2: Why is my this compound not dissolving in aqueous buffers like PBS?

A2: this compound's chemical structure leads to low solubility in aqueous solutions. Direct dissolution in phosphate-buffered saline (PBS) or other aqueous media will likely result in precipitation or an insoluble suspension. A co-solvent, typically DMSO, is required to first create a concentrated stock solution.[1][2]

Q3: What is the recommended solvent for creating a stock solution?

A3: The recommended solvent for creating a stock solution of this compound is DMSO.[1][2] It is soluble in DMSO up to 79 mg/mL (approximately 200 mM).[1] For in vitro assays, a stock solution of 10 mmol/L in DMSO is commonly prepared.[2]

Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiment?

A4: To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically at or below 0.1% (1‰).[2][3]

Q5: How should I prepare this compound for in vivo animal studies?

A5: For oral administration in animal models, this compound is typically formulated as a suspension. Common vehicles include 0.5% Methylcellulose (MC) or sodium carboxymethyl cellulose (CMC-NA).[1][2] Other formulations may involve using co-solvents like PEG300 and surfactants like Tween 80 to create a more stable dosing vehicle.[1][4]

Quantitative Solubility Data

The following table summarizes the known solubility parameters of this compound.

Solvent/VehicleSolubility/ConcentrationApplicationCitation
Dimethyl Sulfoxide (DMSO)79 mg/mL (200.07 mM)Stock Solution[1]
WaterInsolubleAqueous Media[1]
EthanolInsoluble-[1]
0.5% Methylcellulose (MC) in waterSuspension for oral dosing (e.g., 15 mg/kg)In vivo (Oral)[2]
CMC-NA in waterHomogeneous suspension (≥5 mg/mL)In vivo (Oral)[1]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OClear solution (requires multi-step preparation)In vivo (Oral)[1]
5% DMSO in Corn OilSolution for oral dosingIn vivo (Oral)[1]

Troubleshooting Guide for Solubility Issues

Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media for in vitro assays.

  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a low percentage of DMSO. This is a common issue for hydrophobic compounds.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of this compound in your assay is not too high. If possible, perform a dose-response curve to determine the effective concentration range.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.1% is ideal, a slight increase to 0.5% may be necessary for higher concentrations of this compound. Always run a vehicle control with the same DMSO concentration to assess solvent effects.

    • Use a Surfactant: Consider adding a biocompatible surfactant, such as Tween 80 (at a very low final concentration, e.g., 0.01-0.1%), to the final culture medium to help maintain solubility.

    • Fresh Dilutions: Prepare fresh dilutions of the DMSO stock into the aqueous medium immediately before each experiment. Do not store diluted aqueous solutions of this compound.

Issue 2: The compound appears as a non-homogenous suspension during preparation for in vivo oral gavage.

  • Cause: Insufficient mechanical dispersion or an inappropriate vehicle for the required dose.

  • Troubleshooting Steps:

    • Improve Mechanical Dispersion: After adding this compound powder to the vehicle (e.g., 0.5% MC), use a sonicator or a homogenizer to ensure a fine, uniform suspension. Vortexing alone may not be sufficient.

    • Try an Alternative Vehicle: If a homogenous suspension is difficult to achieve with methylcellulose, consider the formulation using DMSO, PEG300, and Tween 80 as described in the protocols below. This creates a solution/micellar suspension that can be more uniform.[1]

    • Particle Size Reduction: If you have the capability, micronizing the this compound powder before suspension can significantly improve homogeneity and bioavailability.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered exp_type What is the application? start->exp_type invitro In Vitro Assay exp_type->invitro In Vitro invivo In Vivo Dosing exp_type->invivo In Vivo precipitate Precipitate forms in media? invitro->precipitate check_conc Lower final drug concentration precipitate->check_conc Yes end_resolve Issue Resolved precipitate->end_resolve No inc_dmso Increase final DMSO (≤0.5%) Run vehicle control check_conc->inc_dmso use_surfactant Add low-conc. surfactant (e.g., 0.01% Tween 80) inc_dmso->use_surfactant fresh_prep Prepare fresh dilutions immediately before use use_surfactant->fresh_prep fresh_prep->end_resolve suspension Non-homogenous suspension? invivo->suspension homogenize Use sonicator or homogenizer for dispersion suspension->homogenize Yes suspension->end_resolve No alt_vehicle Use alternative vehicle (e.g., PEG300/Tween 80) homogenize->alt_vehicle alt_vehicle->end_resolve

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for use in cell culture.

Materials:

  • This compound powder (MW: 394.86 g/mol )[1]

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock, you will need 3.95 mg.

    • Add the appropriate volume of sterile DMSO to the powder in a sterile tube.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one month or at -80°C for up to one year.[1]

  • Preparation of Working Solution:

    • For a final DMSO concentration of 0.1% (1‰) in your assay, perform a 1:1000 dilution of the 10 mM stock solution directly into the cell culture medium.[2]

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of culture medium.

    • Vortex or mix immediately and thoroughly after dilution. Use this working solution promptly.

Protocol 2: Preparation of this compound for In Vivo Oral Administration (Suspension)

This protocol is for preparing a suspension in 0.5% Methylcellulose, a common method used in preclinical studies.[2]

Materials:

  • This compound powder

  • Methylcellulose (MC)

  • Sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Sonicator or homogenizer

Procedure:

  • Prepare 0.5% MC Vehicle:

    • Add 0.5 g of Methylcellulose to 100 mL of sterile water.

    • Stir or shake until a clear, viscous solution is formed. This may require heating or overnight stirring.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound for your desired dose (e.g., for a 15 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you need 0.3 mg of this compound per 0.2 mL of vehicle).

    • Weigh the this compound powder and place it in a suitable container.

    • Add a small amount of the 0.5% MC vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • Use a sonicator or homogenizer to ensure the formation of a fine, uniform suspension. Visually inspect for any large particles.

    • Maintain stirring during dosing to prevent settling.

Protocol 3: Preparation of this compound for In Vivo Oral Administration (Solution/Co-solvent Formulation)

This protocol provides a method for creating a more complex formulation to improve solubility for oral dosing.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O)

Procedure (Example for a 1 mL final volume):

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 79 mg/mL).[1]

  • Add Co-solvent: To 50 µL of the clear DMSO stock solution, add 400 µL of PEG300. Mix until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: The resulting mixed solution should be used immediately for optimal results.[1]

Key Signaling Pathways Targeted by this compound

This compound is a multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]

1. Aurora Kinase Pathway

This compound potently inhibits Aurora A and B kinases, which are crucial for mitotic progression.[1] Inhibition leads to G2/M cell cycle arrest and apoptosis.[5]

G cluster_downstream Cell Cycle Progression This compound This compound AuroraAB Aurora A/B Kinase This compound->AuroraAB Inhibits G2M G2/M Arrest & Apoptosis This compound->G2M HistoneH3 Histone H3 AuroraAB->HistoneH3 Phosphorylates Spindle Mitotic Spindle Assembly AuroraAB->Spindle Cytokinesis Cytokinesis AuroraAB->Cytokinesis

Caption: this compound inhibits the Aurora Kinase pathway.

2. FGFR Signaling Pathway

This compound inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3), which are often hyperactivated in various cancers, driving proliferation and angiogenesis.[2][6]

G This compound This compound FGFR FGFR1/2/3 This compound->FGFR Inhibits Inhibition Inhibition of Tumor Growth This compound->Inhibition FGF FGF Ligand FGF->FGFR Binds RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK JNK_JUN JNK-JUN Pathway FGFR->JNK_JUN Proliferation Cell Proliferation & Angiogenesis RAS_RAF_MEK->Proliferation JNK_JUN->Proliferation

Caption: this compound blocks the FGFR signaling pathway.

3. JAK/STAT Signaling Pathway

This compound blocks the JAK/STAT pathway, which is critical for cytokine signaling and is often dysregulated in cancer, promoting cell survival and immune evasion.[2][7]

G This compound This compound JAK JAK1/2 This compound->JAK Inhibits Block Reduced Proliferation & Survival This compound->Block Cytokine Cytokine (e.g., IL-6) CytokineR Cytokine Receptor Cytokine->CytokineR Binds CytokineR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription (Survival, Proliferation) pSTAT3->Gene Translocates to Nucleus

Caption: this compound inhibits the JAK/STAT signaling cascade.

References

Technical Support Center: Optimizing Tinengotinib Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tinengotinib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism ofaction?

A1: this compound (also known as TT-00420) is a spectrum-selective, multi-kinase inhibitor.[1] Its mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation, angiogenesis, and immune evasion.[2] The primary targets of this compound include:

  • Aurora A/B kinases: Involved in mitotic progression.

  • Fibroblast Growth Factor Receptors (FGFR1/2/3): Key drivers in various cancers, including cholangiocarcinoma.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.

  • Janus Kinases (JAK1/2): Mediate cytokine signaling and immune responses.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Plays a role in the tumor microenvironment.[2]

By simultaneously targeting these pathways, this compound exerts a multi-faceted anti-tumor effect.

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, based on published data, a good starting point for cell viability assays is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations.

For initial experiments, a concentration range of 1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Data Presentation: this compound IC50 Values

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for designing your experiments.

Table 1: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines [3]

Cell LineSubtypeIC50 (nM)
HCC1806Basal-Like 110
HCC38Basal-Like 125
MDA-MB-468Basal-Like 150
HCC70Basal-Like 2100
BT-549Mesenchymal75
MDA-MB-231Mesenchymal150

Table 2: this compound IC50 Value in a Cholangiocarcinoma-Related Cell Line [4]

Cell LineCancer TypeIC50 (nM)
KATO IIIGastric Carcinoma (FGFR2 amplification)16.5

Note: The KATO III cell line is often used as a model for FGFR2-driven cancers, which is relevant to a subset of cholangiocarcinomas.[4]

Experimental Protocols

1. Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT/MTS Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. Then, add the solubilization solution and mix thoroughly to dissolve the crystals.

    • For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of Target Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein for targets like FGFR, STAT3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to normalize the phospho-protein signal.

Troubleshooting Guides

Troubleshooting for Cell Viability Assays

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure thorough mixing of all reagents before adding to the wells.
Low signal or no dose-response This compound concentration is too low, incubation time is too short, or cells are resistant.Increase the concentration range of this compound. Extend the incubation period. Verify the sensitivity of your cell line to this compound by checking published data or testing a different cell line.
High background in control wells Contamination of the cell culture or reagents. High metabolic activity of cells leading to over-reduction of the dye.Check for microbial contamination. Reduce the cell seeding density or the incubation time with the viability reagent.
Inconsistent IC50 values across experiments Variations in cell passage number, seeding density, or reagent preparation.Use cells within a consistent passage number range. Strictly control the cell seeding density. Prepare fresh reagents for each experiment.

Troubleshooting for Western Blot Analysis

IssuePossible CauseSuggested Solution
Weak or no phospho-protein signal Low level of target phosphorylation, phosphatase activity during sample preparation, or poor antibody quality.Stimulate the signaling pathway if necessary before this compound treatment. Always use fresh lysis buffer with phosphatase and protease inhibitors.[5] Use a validated phospho-specific antibody and optimize the antibody concentration.
High background Blocking is insufficient, antibody concentration is too high, or washing steps are inadequate.Optimize the blocking buffer (try 5% BSA instead of milk for phospho-antibodies).[6] Titrate the primary antibody concentration. Increase the number and duration of washing steps.
Non-specific bands Antibody cross-reactivity or protein degradation.Use a more specific antibody. Ensure proper sample handling and the use of protease inhibitors to prevent protein degradation.[7]
Inconsistent loading Inaccurate protein quantification or pipetting errors.Carefully perform protein quantification and ensure equal loading amounts. Use a loading control (e.g., GAPDH, β-actin, or total protein) to normalize the data.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts related to this compound experiments.

Tinengotinib_MOA cluster_this compound This compound cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes This compound This compound Aurora_Kinases Aurora_Kinases This compound->Aurora_Kinases inhibits FGFR_Pathway FGFR_Pathway This compound->FGFR_Pathway inhibits VEGFR_Pathway VEGFR_Pathway This compound->VEGFR_Pathway inhibits JAK_STAT_Pathway JAK_STAT_Pathway This compound->JAK_STAT_Pathway inhibits CSF1R_Pathway CSF1R_Pathway This compound->CSF1R_Pathway inhibits Inhibition_of_Proliferation Inhibition of Proliferation Aurora_Kinases->Inhibition_of_Proliferation FGFR_Pathway->Inhibition_of_Proliferation Anti_Angiogenesis Anti-Angiogenesis VEGFR_Pathway->Anti_Angiogenesis Modulation_of_Immune_Response Modulation of Immune Response JAK_STAT_Pathway->Modulation_of_Immune_Response CSF1R_Pathway->Modulation_of_Immune_Response

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Detection Detection cluster_Analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Serial Dilutions Add_Compound Add this compound to Cells Prepare_Dilutions->Add_Compound Incubate Incubate for 48-96 hours Add_Compound->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic Start Inconsistent IC50 Results? Check_Cells Consistent Cell Passage & Density? Start->Check_Cells Check_Reagents Freshly Prepared Reagents? Check_Cells->Check_Reagents Yes Optimize_Assay Re-optimize Assay Parameters Check_Cells->Optimize_Assay No Check_Technique Consistent Pipetting? Check_Reagents->Check_Technique Yes Check_Reagents->Optimize_Assay No Check_Technique->Optimize_Assay No Standardize_Protocol Standardize Protocol Check_Technique->Standardize_Protocol Yes

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Tinengotinib Off-Target Effects: A Technical Resource for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the multi-kinase inhibitor Tinengotinib (TT-00420). Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a comprehensive kinase inhibition profile to facilitate your in-vitro studies of this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary and other potently inhibited kinases by this compound?

A1: this compound is a spectrum-selective multi-kinase inhibitor. Its primary targets are Aurora A and Aurora B kinases, with IC50 values of 1.2 nM and 3.3 nM, respectively[1]. It also potently inhibits other kinases involved in key cancer-related pathways, including angiogenesis, cell proliferation, and immune signaling. These include FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R[2][3][4].

Q2: In which cancer cell lines has this compound shown significant activity?

A2: this compound has demonstrated potent inhibitory activity against triple-negative breast cancer (TNBC) cell lines, showing selectivity for TNBC over luminal breast cancer cells[2][3]. It has also been shown to effectively inhibit the proliferation of small cell lung cancer (SCLC) cells, particularly those with high expression of NeuroD1[5].

Q3: What are the expected phenotypic effects of this compound treatment in sensitive cancer cell lines?

A3: Treatment of sensitive cancer cell lines, such as the TNBC cell line HCC1806, with this compound is expected to lead to a dose-dependent downregulation of genes essential for cell growth and proliferation[2][3][4]. A key mechanistic effect is the inhibition of Aurora kinase activity, which results in a G2/M phase cell cycle arrest[3].

Q4: How does this compound affect the tumor microenvironment?

A4: In-vitro and in-vivo studies have shown that this compound can modulate the tumor microenvironment. Treatment of TNBC cell lines has been observed to up-regulate the expression of TH1-type chemokines CXCL10 and CXCL11. This suggests an immunomodulatory role for the inhibitor[3][4].

Q5: Are there known resistance mechanisms to this compound?

A5: While research is ongoing, this compound has shown potency against certain FGFR2 mutations, such as the gatekeeper mutation V564F and the molecular brake mutation N549K, which are known to confer resistance to first-generation FGFR inhibitors[6]. This suggests this compound may be effective in cancers that have developed resistance to other FGFR-targeted therapies.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low potency or lack of response in a cancer cell line expected to be sensitive. 1. Suboptimal drug concentration. 2. Cell line specific resistance mechanisms. 3. Incorrect assessment of cell viability.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Verify the expression of this compound targets (e.g., Aurora A/B, FGFRs) in your cell line via Western Blot or qPCR. 3. Use a robust cell viability assay such as CellTiter-Glo® and ensure appropriate incubation times.
Unexpected or off-target signaling pathway activation. 1. Cellular compensatory mechanisms. 2. Inhibition of a previously uncharacterized kinase.1. Perform a phospho-kinase array to get a broader view of the signaling changes. 2. Refer to the detailed kinase inhibition profile to identify other potential inhibited kinases that could explain the observed effect.
Difficulty in observing G2/M cell cycle arrest. 1. Insufficient drug concentration or treatment duration. 2. Asynchronous cell population.1. Increase this compound concentration and/or extend the treatment duration (e.g., 24 hours). 2. Synchronize cells prior to treatment using a method like nocodazole block.
Inconsistent results in chemokine expression assays (CXCL10/11). 1. Variability in cell density. 2. RNA degradation.1. Ensure consistent cell seeding density across all experimental conditions. 2. Use a reliable RNA extraction method and check RNA integrity before proceeding with RT-qPCR.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the in-vitro biochemical inhibitory activities of this compound against a panel of kinases. This data is crucial for interpreting experimental results and understanding the compound's polypharmacology.

Target KinaseIC50 (nM)
Aurora A1.2[1]
Aurora B3.3[1]
FGFR11.5[7]
FGFR23.5[7]
FGFR32.5[7]
Other Potently Inhibited Kinases
VEGFRsPotently Inhibited[2][4]
JAK1Potently Inhibited[1][2]
JAK2Potently Inhibited[1][2]
CSF1RPotently Inhibited[1][2][4]

Note: "Potently Inhibited" indicates that the source mentions strong inhibition but does not provide a specific IC50 value.

Key Experimental Protocols

Cell Viability Assay

This protocol is adapted from methods used to assess the effect of this compound on cancer cell proliferation[8].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Western Blot Analysis of Signaling Pathways

This protocol is designed to analyze the phosphorylation status of key proteins in signaling pathways affected by this compound, such as the Aurora kinase and VEGFR pathways[3][9].

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).

    • For specific pathway stimulation, cells can be treated with agents like nocodazole (for Aurora kinase) or VEGF (for VEGFR) as described in the literature[9].

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Aurora A/B, total Aurora A/B, phospho-VEGFR2, total VEGFR2, and a loading control like GAPDH or β-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound's Multi-Targeted Mechanism of Action

Tinengotinib_Mechanism cluster_pathways Cellular Processes cluster_targets Kinase Targets This compound This compound Aurora_AB Aurora A/B This compound->Aurora_AB VEGFRs VEGFRs This compound->VEGFRs FGFRs FGFR1/2/3 This compound->FGFRs JAKs JAK1/2 This compound->JAKs CSF1R CSF1R This compound->CSF1R Mitosis Mitosis Angiogenesis Angiogenesis Proliferation Proliferation & Survival Immune_Response Immune Response Aurora_AB->Mitosis VEGFRs->Angiogenesis FGFRs->Angiogenesis JAKs->Proliferation JAKs->Immune_Response CSF1R->Immune_Response

Caption: this compound inhibits multiple kinases, affecting key cancer-related cellular processes.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Cell_Viability_Workflow arrow arrow A Seed Cancer Cells (96-well plate) B Overnight Incubation (Adhesion) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence (Plate Reader) E->F G Data Analysis (IC50 Determination) F->G

Caption: A stepwise workflow for determining the IC50 of this compound in cancer cell lines.

Aurora Kinase Signaling Inhibition by this compound

Aurora_Kinase_Pathway cluster_invisible This compound This compound AuroraB Aurora B Kinase This compound->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) G2M_Arrest G2/M Phase Arrest pHistoneH3->G2M_Arrest Leads to

Caption: this compound inhibits Aurora B, preventing Histone H3 phosphorylation and causing G2/M arrest.

References

Technical Support Center: Tinengotinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Tinengotinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a spectrum-selective, multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, mitosis, angiogenesis, and immune responses.[1][2] Its primary targets include Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3] The inhibition of Aurora A and B kinases is considered a predominant mechanism of action, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Q2: How does this compound overcome resistance to other FGFR inhibitors?

Acquired resistance to first-generation FGFR inhibitors is often driven by secondary mutations in the FGFR kinase domain, such as "gatekeeper" and "molecular brake" mutations.[4][5] this compound exhibits a unique binding mode to the ATP-binding site of FGFR2, structurally distinct from other FGFR inhibitors.[5][6] This allows it to bind effectively and inhibit FGFR signaling even in the presence of mutations that confer resistance to other inhibitors, such as the V564F and N549K mutations in FGFR2.[5] Clinical data has shown that this compound has promising anti-tumor efficacy in cholangiocarcinoma patients with FGFR fusions who have developed resistance to prior FGFR inhibitor therapy.[7]

Q3: What are the known mechanisms of acquired resistance to this compound?

As of the latest clinical trial data, specific molecular mechanisms of acquired resistance to this compound have not been extensively characterized in published literature. Research is ongoing to understand how tumors may eventually evade the effects of this compound after an initial response.[1] However, based on its multi-kinase target profile, several potential resistance mechanisms can be hypothesized. These are broadly categorized as on-target and off-target mechanisms.

Q4: What are potential on-target mechanisms of acquired resistance to this compound?

On-target resistance would involve genetic alterations in the genes encoding this compound's target proteins. Although this compound is designed to circumvent common FGFR resistance mutations, it is theoretically possible that novel, currently uncharacterized mutations in FGFR1/2/3, AURKA/B, VEGFRs, or JAK1/2 could emerge that alter the drug binding site or kinase conformation, thereby reducing this compound's inhibitory activity.

Q5: What are potential off-target mechanisms of acquired resistance to this compound?

Off-target resistance mechanisms involve the activation of bypass signaling pathways that compensate for the inhibition of this compound's primary targets, allowing cancer cells to survive and proliferate. Given this compound's broad target profile, these bypass pathways would likely need to be independent of Aurora, FGFR, VEGFR, and JAK signaling. Potential off-target mechanisms could include:

  • Activation of alternative receptor tyrosine kinases (RTKs): Upregulation or activating mutations in other RTKs, such as EGFR, HER2, or MET, could reactivate downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.

  • Alterations in downstream signaling components: Mutations or amplification of genes downstream of this compound's targets, such as KRAS, NRAS, BRAF, PIK3CA, or loss of function of tumor suppressors like PTEN, could render the cells independent of upstream signaling for growth and survival.

  • Phenotypic changes: Processes such as the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could reduce the intracellular concentration of this compound.

Q6: Are there any known biomarkers that may predict response or resistance to this compound?

Preliminary data from a Phase 2 clinical trial (NCT04919642) in cholangiocarcinoma patients provided some initial correlative biomarker analyses from circulating tumor DNA (ctDNA).[7] It was observed that mutations in BCOR and ARID1A were negatively associated with progression-free survival (PFS), suggesting they could be potential markers of poor prognosis or intrinsic resistance.[2][7][8] Conversely, a positive correlation was noted between MED12 mutations and response.[2][7][8] It is important to note that these are early findings from a limited patient population and require further validation in larger, prospective studies.

Troubleshooting Guides

Problem: Sub-optimal or loss of response to this compound in in-vitro/in-vivo models.

This guide provides a workflow for investigating potential acquired resistance to this compound in a research setting.

1. Confirm Target Engagement:

  • Possible Cause: The drug may not be reaching its intended targets at a sufficient concentration.

  • Troubleshooting Step: Perform a Western blot analysis to assess the phosphorylation status of this compound's direct downstream targets. A lack of change in phosphorylation may indicate a problem with drug concentration or cell permeability.

2. Assess Cell Viability and Proliferation:

  • Possible Cause: A sub-population of resistant cells may be emerging.

  • Troubleshooting Step: Conduct a clonogenic survival assay to determine if a fraction of the cell population can proliferate in the presence of this compound.

3. Investigate On-Target Resistance:

  • Possible Cause: The emergence of mutations in the kinase domains of this compound's target proteins.

  • Troubleshooting Step: Sequence the coding regions of key target genes (FGFR1/2/3, AURKA/B, JAK1/2) in resistant cell populations or tumor samples. Compare these sequences to the parental cells or pre-treatment samples to identify novel mutations.

4. Screen for Off-Target Resistance (Bypass Pathways):

  • Possible Cause: Activation of alternative signaling pathways that circumvent the effects of this compound.

  • Troubleshooting Step: Use a phospho-kinase array to obtain a broad overview of changes in the phosphorylation status of multiple kinases. This can help identify upregulated pathways in resistant cells. Follow up with Western blotting to validate key findings.

5. Comprehensive Genomic and Transcriptomic Analysis:

  • Possible Cause: A wide range of genomic or transcriptomic alterations can lead to drug resistance.

  • Troubleshooting Step: Perform next-generation sequencing (NGS) on parental and resistant cells. Whole-exome sequencing (WES) can identify mutations and copy number variations, while RNA-sequencing (RNA-Seq) can reveal changes in gene expression and identify fusion transcripts that may drive resistance.

Data Presentation

Table 1: Inhibitory Activity of this compound on Key Kinase Targets

Kinase TargetIC50 (nM)Pathway
Aurora A1.2Mitosis, Cell Cycle
Aurora B3.3Mitosis, Cell Cycle
FGFR11.5Proliferation, Angiogenesis
FGFR21.7Proliferation, Angiogenesis
FGFR33.5Proliferation, Angiogenesis
VEGFR1Data not specifiedAngiogenesis
VEGFR2Data not specifiedAngiogenesis
JAK1Data not specifiedInflammation, Proliferation
JAK2Data not specifiedInflammation, Proliferation
CSF1RData not specifiedImmune Response, Proliferation

Note: IC50 values are a measure of drug potency. Data compiled from publicly available sources. "Data not specified" indicates that while these are known targets, specific IC50 values were not found in the reviewed literature.

Table 2: Preliminary Biomarker Analysis from Phase 2 Trial (NCT04919642)

Biomarker (Gene Mutation)Association with Clinical Outcomep-valueReference
MED12Positive correlation with response0.03476[2][7][8]
BCORNegative association with Progression-Free Survival0.01366[2][7][8]
ARID1ANegative association with Progression-Free Survival0.0437[2][7][8]

Disclaimer: This data is from an early-phase clinical trial and should be considered preliminary. It is intended for informational purposes for researchers and is not indicative of definitive clinical biomarkers.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cancer cell lines through continuous, long-term exposure to escalating drug concentrations.

  • Determine the initial IC50: Culture the parental cancer cell line of interest and perform a dose-response assay (e.g., MTT or CTG) to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat and Expand: Repeat the process of adaptation and dose escalation. This is a lengthy process that can take several months.

  • Cryopreserve Stocks: At each stage of increased resistance, cryopreserve vials of the cells for future experiments.

  • Characterize Resistance: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), confirm the degree of resistance by re-evaluating the IC50.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

This protocol outlines the general steps for using Western blotting to compare protein phosphorylation in parental versus this compound-resistant cells.

  • Cell Lysis: Culture both parental and resistant cells to ~80% confluency. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of proteins in key signaling pathways (e.g., p-AKT/AKT, p-ERK/ERK, p-STAT3/STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation between parental and resistant cells. Normalize phosphorylated protein levels to the total protein levels.

Visualizations

Tinengotinib_MOA cluster_this compound This compound cluster_Targets Kinase Targets cluster_Outcomes Cellular Outcomes This compound This compound Aurora_AB Aurora A/B This compound->Aurora_AB FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK CellCycleArrest G2/M Cell Cycle Arrest Aurora_AB->CellCycleArrest Proliferation Decreased Proliferation FGFR->Proliferation Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis JAK->Proliferation Inflammation Modulated Immune Response JAK->Inflammation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound targeting multiple kinase pathways.

Resistance_Workflow cluster_OnTarget On-Target Investigation cluster_OffTarget Off-Target Investigation Start Loss of Response to this compound GenerateResistant Generate Resistant Cell Line (in vitro) or Collect Patient Samples (in vivo) Start->GenerateResistant Hypothesis Formulate Hypothesis: On-Target vs. Off-Target Resistance GenerateResistant->Hypothesis NGS WES / RNA-Seq GenerateResistant->NGS Sequencing Sequence Target Genes (FGFR, AURKA/B, etc.) Hypothesis->Sequencing On-Target? PhosphoArray Phospho-Kinase Array Hypothesis->PhosphoArray Off-Target? AnalyzeMutations Identify Novel Mutations Sequencing->AnalyzeMutations Conclusion Identify Resistance Mechanism(s) AnalyzeMutations->Conclusion ValidateBypass Validate Bypass Pathways (Western Blot, Functional Assays) PhosphoArray->ValidateBypass NGS->ValidateBypass ValidateBypass->Conclusion

Caption: Experimental workflow for investigating acquired resistance to this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinengotinib in animal models. The information is designed to help manage potential toxicities and ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, angiogenesis, and immune responses. Its primary targets include Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R). By inhibiting these kinases, this compound can suppress tumor growth and modulate the tumor microenvironment.

Q2: What are the most common toxicities observed with this compound in preclinical animal models?

A2: Preclinical studies in rats and dogs have indicated that this compound can be associated with mechanism-related but manageable toxicities.[1] While specific dose-dependent toxicity data in animal models is not extensively published, myelosuppression has been noted.[1] Based on the known targets of this compound (e.g., VEGFR, FGFR), and toxicities observed in human clinical trials, researchers should be prepared to monitor for and manage hypertension, diarrhea, stomatitis, and palmar-plantar erythrodysesthesia in animal models.[1]

Q3: Are there any general recommendations for supportive care for animals receiving this compound?

A3: Yes, general supportive care is crucial for animal welfare and data quality. This includes regular monitoring of body weight, food and water intake, and clinical signs of distress. Providing a clean and comfortable environment, as well as palatable and easily accessible food and water, can help mitigate some of the common side effects. For more specific guidance on supportive care in toxicology studies, it is recommended to consult best practices and establish a clear plan with veterinary staff.

Troubleshooting Guides for Common Toxicities

Hypertension

Issue: An animal exhibits a sustained increase in blood pressure after this compound administration.

Troubleshooting Protocol:

  • Confirm Hypertension:

    • Measure blood pressure using a non-invasive tail-cuff method at the same time each day to establish a consistent baseline and monitor changes. For continuous monitoring in species like rats, telemetry may be employed.

  • Dose Modification:

    • If hypertension is significant and persistent, consider a dose reduction of this compound. The specific dose adjustment will depend on the experimental protocol and the severity of the hypertension.

  • Pharmacological Intervention:

    • Based on studies with other VEGFR-targeting TKIs in rodent models, consider the administration of antihypertensive agents.

    • Calcium channel blockers (e.g., nifedipine) and angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) have been shown to be effective in managing TKI-induced hypertension in rats.[2][3]

    • Nifedipine may be more effective for severe increases in blood pressure, while captopril is effective for milder elevations.[3]

    • Consult with a veterinarian for appropriate dosing and administration routes for the specific animal model.

Diarrhea

Issue: An animal develops loose or watery stools after receiving this compound.

Troubleshooting Protocol:

  • Assess Severity:

    • Monitor the frequency and consistency of the stool. Grade the severity of diarrhea based on established scoring systems.

    • Monitor for signs of dehydration, such as decreased skin turgor and reduced urine output.

  • Supportive Care:

    • Ensure ad libitum access to fresh water and consider providing a supplementary hydration source, such as a hydrogel or electrolyte solution.

    • Provide easily digestible, high-calorie supplemental food to maintain nutritional status.

  • Dose Modification:

    • For persistent or severe diarrhea, a temporary discontinuation or dose reduction of this compound may be necessary.

  • Pharmacological Intervention:

    • For chemotherapy-induced diarrhea in dogs, the FDA has conditionally approved crofelemer (Canalevia-CA1).[4] While not specifically tested for this compound, its mechanism of action may be relevant.

    • In rodent models, loperamide is a commonly used anti-diarrheal agent.[5]

    • Consult with a veterinarian for appropriate therapeutic choices and dosing regimens for the animal model being used.

Stomatitis (Oral Mucositis)

Issue: An animal shows signs of oral inflammation, such as redness, swelling, or ulceration of the mouth, and may exhibit reduced food intake.

Troubleshooting Protocol:

  • Oral Examination:

    • Perform regular visual inspections of the oral cavity for any signs of inflammation or lesions.

  • Dietary Modification:

    • Provide softened or liquid diets to reduce oral discomfort during eating.

  • Supportive Care:

    • Maintain hydration with accessible water sources.

    • Consider oral rinses with a saline solution to help keep the oral cavity clean.

  • Pharmacological Intervention:

    • In human patients, steroid-containing mouthwashes are used for prophylaxis and management of chemotherapy-induced stomatitis.[6][7] The applicability of this to animal models should be discussed with a veterinarian.

    • Allopurinol mouthwash has also shown some efficacy in preventing chemotherapy-induced stomatitis in clinical settings.[8]

Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome)

Issue: In relevant animal models (e.g., canines), redness, swelling, or tenderness of the footpads is observed.

Troubleshooting Protocol:

  • Clinical Observation:

    • Regularly inspect the footpads for any signs of erythema, edema, or hyperkeratosis.

    • Monitor for changes in gait or reluctance to move, which may indicate discomfort.

  • Supportive Care:

    • Ensure soft, clean bedding to minimize pressure and friction on the footpads.

    • Keep the affected areas clean and dry.

  • Dose Modification:

    • In a case report of another TKI (toceranib) in a dog, discontinuation of the drug led to the resolution of symptoms.[9] A dose reduction or temporary cessation of this compound may be warranted.

  • Topical and Systemic Treatments:

    • While specific treatments for this compound-induced PPE in animals are not established, approaches used for other chemotherapies in dogs may be considered in consultation with a veterinarian.

    • In a canine model of doxorubicin-induced PPE, oral pyridoxine (vitamin B6) was shown to ameliorate clinical signs.[10]

    • Topical ointments may be used to manage mild symptoms in dogs.[9]

Quantitative Data on this compound Toxicities

Currently, detailed quantitative dose-response data for this compound-related toxicities in specific animal models are not widely available in the public domain. The table below summarizes the reported adverse events from a first-in-human Phase I clinical trial, which can help inform the types of toxicities to monitor for in preclinical models.[1]

Adverse EventAny Grade (%)Grade 3 (%)
Hypertension50.027.1
Diarrhea33.32.1
Palmar-Plantar Erythrodysesthesia29.22.1
Stomatitis29.24.2
Nausea22.92.1
Vomiting20.80

Data from a First-In-Human Phase I Study of this compound.[1]

Experimental Protocols

Assessment of TKI-Induced Hypertension in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Blood Pressure: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) for three consecutive days prior to drug administration using a non-invasive tail-cuff system to establish a stable baseline.

  • Drug Administration: Administer this compound orally at the desired dose levels.

  • Blood Pressure Monitoring: Measure SBP and DBP at regular intervals (e.g., daily or several times per week) throughout the study period.

  • Data Analysis: Compare the blood pressure readings of the this compound-treated groups to the vehicle control group to determine the effect of the drug on blood pressure.

Evaluation of Chemotherapy-Induced Diarrhea in Mice

  • Animal Model: Male BALB/c mice.

  • Housing: House animals individually in cages with wire mesh floors to allow for the collection and observation of feces.

  • Drug Administration: Administer this compound orally at the desired dose levels.

  • Diarrhea Assessment:

    • Observe the animals for the onset, incidence, and severity of diarrhea at regular intervals.

    • Stool consistency can be scored (e.g., 0 = normal, 1 = soft, 2 = watery).

    • The total weight of diarrheic feces can be measured.

  • Supportive Care Monitoring: Monitor body weight and signs of dehydration daily.

  • Data Analysis: Compare the incidence and severity of diarrhea in the this compound-treated groups to the vehicle control group.

Visualizations

Tinengotinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_kinases Intracellular Kinases cluster_pathways Downstream Signaling Pathways This compound This compound FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR CSF1R CSF1R This compound->CSF1R Aurora_AB Aurora A/B This compound->Aurora_AB JAK JAK1/2 This compound->JAK Proliferation Cell Proliferation FGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Immune_Response Immune Response / Inflammation CSF1R->Immune_Response Mitosis Mitosis Aurora_AB->Mitosis JAK->Proliferation JAK->Immune_Response Mitosis->Proliferation

Caption: this compound's multi-targeted mechanism of action.

Toxicity_Management_Workflow Start Toxicity Observed (e.g., Hypertension, Diarrhea) Assess Assess Severity & Monitor Start->Assess Supportive Implement Supportive Care Assess->Supportive Dose_Mod Consider Dose Modification Supportive->Dose_Mod If toxicity persists Resolve Toxicity Resolved/Managed Supportive->Resolve If mild & responsive Pharm_Int Pharmacological Intervention (Consult Veterinarian) Dose_Mod->Pharm_Int If necessary Dose_Mod->Resolve Pharm_Int->Resolve Continue Continue Experiment with Monitoring Resolve->Continue

Caption: General workflow for managing this compound-related toxicities.

References

Technical Support Center: Overcoming Tinengotinib Resistance in Cholangiocarcinoma (CCA) Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving tinengotinib and cholangiocarcinoma (CCA) cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other FGFR inhibitors?

This compound is a spectrum-selective, multi-kinase inhibitor that targets several kinases involved in cell proliferation and angiogenesis, including Aurora A/B, JAK, VEGFRs, and importantly, FGFRs 1-3.[1] Its unique mechanism of action in inhibiting FGFRs allows it to overcome resistance mechanisms that affect other FGFR inhibitors. Unlike many FGFR inhibitors that bind within the ATP-binding pocket of the kinase domain, this compound binds to an allosteric site. This distinct binding mode means that common resistance mutations within the ATP-binding site, such as gatekeeper and molecular brake mutations, have less of an impact on its inhibitory activity.[2]

Q2: What are the known mechanisms of resistance to FGFR inhibitors in cholangiocarcinoma?

Resistance to FGFR inhibitors in cholangiocarcinoma can be broadly categorized into two types:

  • On-target resistance: This primarily involves the acquisition of secondary mutations in the FGFR2 gene. The most common mutations occur at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[3] These mutations sterically hinder the binding of ATP-competitive inhibitors to the kinase domain.

  • Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for FGFR signaling to drive tumor growth. Common bypass pathways include the EGFR, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR pathways.

Q3: How effective is this compound in patients who have developed resistance to other FGFR inhibitors?

Clinical trial data has shown promising results for this compound in patients with FGFR-altered cholangiocarcinoma who have previously been treated with other FGFR inhibitors. In a phase 2 clinical trial, this compound demonstrated significant antitumor activity in this patient population.[4][5] The unique binding mechanism of this compound allows it to remain effective against some of the common FGFR2 mutations that confer resistance to other inhibitors.[2][5]

Troubleshooting Guides

Problem 1: Difficulty in generating a this compound-resistant cholangiocarcinoma cell line.

Possible Cause 1: Suboptimal drug concentration.

  • Solution: Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner as the cells develop resistance. This process can take several months. It is crucial to maintain a parental cell line in parallel for comparison.

Possible Cause 2: Cell line is not dependent on FGFR signaling.

  • Solution: Before initiating the generation of a resistant line, confirm that your chosen cholangiocarcinoma cell line harbors an FGFR alteration (e.g., FGFR2 fusion) and is sensitive to FGFR inhibition. This can be assessed by a baseline cell viability assay (e.g., MTT assay) to determine the IC50 of this compound.

Possible Cause 3: Infrequent passaging or suboptimal culture conditions.

  • Solution: Ensure that the cells are passaged regularly to maintain logarithmic growth. Monitor the culture for any signs of stress or contamination. Refer to cholangiocarcinoma cell culture guidelines for optimal media and supplements.

Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).

Possible Cause 1: Uneven cell seeding.

  • Solution: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. After seeding, gently rock the plate to ensure even distribution of cells in the wells.

Possible Cause 2: Interference from the drug or solvent.

  • Solution: Include appropriate controls, such as wells with media and drug but no cells, to account for any background absorbance from the compound. Also, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Possible Cause 3: Incomplete dissolution of formazan crystals.

  • Solution: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by gentle pipetting or placing the plate on a shaker for a few minutes before reading the absorbance.

Problem 3: Weak or no signal for phosphorylated proteins (e.g., p-FGFR, p-ERK) in Western blotting.

Possible Cause 1: Dephosphorylation of proteins during sample preparation.

  • Solution: Work quickly and keep samples on ice at all times. Use a lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors.

Possible Cause 2: Low abundance of phosphorylated protein.

  • Solution: You may need to stimulate the cells with an appropriate growth factor (e.g., FGF) for a short period before lysis to induce phosphorylation of the target proteins. Also, ensure you are loading a sufficient amount of protein on the gel.

Possible Cause 3: Inappropriate antibody or blocking buffer.

  • Solution: Use an antibody specifically validated for detecting the phosphorylated form of your protein of interest. For phospho-proteins, it is often recommended to use a blocking buffer containing bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background noise.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in a Phase 2 Trial in Patients with Advanced Cholangiocarcinoma [6][7][8]

CohortPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
A1 + A2 FGFR2 fusion/rearrangement, previously treated with an FGFR inhibitor29%90%5.3 months
B Other FGFR alterations33.3%88.9%6.0 months
C FGFR wild-type0%75%3.9 months

Table 2: Preclinical Activity of this compound in a Cholangiocarcinoma Xenograft Model

ModelTreatmentDosageTumor Growth Inhibition (TGI)
CC6204 (FGFR2-BICC1 fusion PDX) This compound15 mg/kg, orallySignificant TGI observed

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cholangiocarcinoma Cell Line
  • Cell Line Selection: Choose a cholangiocarcinoma cell line with a known FGFR alteration (e.g., FGFR2 fusion) and confirmed sensitivity to this compound.

  • Initial Drug Exposure: Culture the cells in their recommended growth medium. Determine the IC50 of this compound using a cell viability assay (e.g., MTT). Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC20).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Monitoring and Maintenance: At each dose escalation, monitor cell morphology and proliferation. Cryopreserve cells at each stage of resistance development.

  • Validation of Resistance: Once a resistant population is established (typically after several months), confirm the shift in IC50 compared to the parental cell line using a cell viability assay. Characterize the molecular mechanisms of resistance (e.g., sequencing of the FGFR2 gene, western blotting for bypass pathway activation).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cholangiocarcinoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Western Blotting for FGFR Pathway Activation
  • Cell Lysis: After the desired treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: In Vivo Cholangiocarcinoma Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cholangiocarcinoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control orally according to the planned schedule (e.g., daily).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (Allosteric) Other_FGFRi Other FGFRi Other_FGFRi->FGFR Inhibits (ATP-competitive) Resistance_Mutations Resistance Mutations (V565, N550) Resistance_Mutations->Other_FGFRi Blocks Binding Bypass_Pathways Bypass Pathways (EGFR, etc.) Bypass_Pathways->RAS Bypass_Pathways->PI3K

Caption: FGFR signaling pathway and mechanisms of this compound resistance.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments start Start with FGFR-driven CCA Cell Line generate_resistance Generate this compound-Resistant Cell Line (Dose Escalation) start->generate_resistance xenograft Establish CCA Xenograft Model in Mice start->xenograft characterize_resistance Characterize Resistance - MTT Assay (IC50 shift) - Western Blot (Signaling) - Sequencing (FGFR2 mutations) generate_resistance->characterize_resistance test_combinations Test Combination Therapies characterize_resistance->test_combinations treat_mice Treat with this compound vs. Vehicle Control xenograft->treat_mice evaluate_efficacy Evaluate Efficacy - Tumor Volume - Survival treat_mice->evaluate_efficacy analyze_tumors Analyze Tumors (IHC, Western Blot) evaluate_efficacy->analyze_tumors

Caption: Experimental workflow for studying this compound resistance.

References

Tinengotinib Technical Support Center for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tinengotinib. It includes guidance on stability and storage, frequently asked questions, and troubleshooting advice to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Storage Conditions for Solid this compound

TemperatureDurationNotes
-20°C3 yearsRecommended for long-term storage.[1][2]
4°C2 yearsSuitable for shorter-term storage.[2]
Room TemperatureDays to WeeksStable for the duration of shipping and customs.[2][3]

Table 2: Storage Conditions for this compound in Solvent

SolventTemperatureDurationRecommendations
DMSO-80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][4]
DMSO-20°C1 monthUse for working stock solutions.[1][4]

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the handling and use of this compound in a research setting.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Different suppliers report solubility concentrations of 50 mg/mL and 79 mg/mL.[1][4] It is practically insoluble in water and ethanol.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween80, or corn oil are necessary.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] It is noted that hygroscopic (moisture-absorbing) DMSO can reduce solubility.[4] Warming the solution to 60°C and using sonication can aid in dissolution.[4] Once dissolved, it is best practice to create single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1]

Q3: What are the known targets of this compound?

A3: this compound is a multi-kinase inhibitor. Its primary targets include Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4]

Q4: How can I confirm the activity of this compound in my experiments?

A4: The activity of this compound can be assessed by examining its effects on downstream signaling pathways of its known targets. For example, you can measure the inhibition of FGFR2 phosphorylation. A cellular ELISA assay is a suitable method for this, and commercial kits are available for this purpose.[4]

Experimental Protocols and Methodologies

While specific, validated stability-indicating HPLC methods for this compound are not publicly available, a general approach based on methods for other tyrosine kinase inhibitors can be adapted.

General Protocol for Stability Assessment by HPLC:

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Subject this compound samples (in solid or solution form) to stress conditions (e.g., heat, light, acid, base, oxidation).

    • At specified time points, dilute the samples appropriately with the mobile phase.

    • Inject the samples into the HPLC system.

    • Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent this compound compound.

Protocol for Cellular pFGFR2 Inhibition Assay:

This protocol is based on the description of an assay used in preclinical studies of this compound.[4]

  • Cell Line: Use a cell line that expresses FGFR2, such as KATO III.

  • Treatment: Culture the cells and treat them with various concentrations of this compound for a specified period. Include a vehicle control (e.g., DMSO).

  • Lysis: After treatment, lyse the cells to extract proteins.

  • ELISA: Use a commercial ELISA kit for phosphorylated FGFR2 (pFGFR2) according to the manufacturer's instructions. This typically involves adding the cell lysates to wells coated with an anti-pFGFR2 antibody, followed by detection with a secondary antibody.

  • Analysis: Measure the signal (e.g., absorbance) and normalize it to the total protein concentration. Compare the pFGFR2 levels in this compound-treated cells to the vehicle control to determine the extent of inhibition.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to aqueous media.

  • Cause: this compound is poorly soluble in aqueous solutions. The final concentration of DMSO from your stock solution may be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration of this compound in your assay.

    • Increase the final percentage of DMSO in your culture medium, but be mindful of solvent toxicity to your cells (typically, keep DMSO below 0.5%).

    • For in vivo studies, use a formulation with appropriate solubilizing agents like PEG300 and Tween80.[1]

Issue 2: Inconsistent results between experiments.

  • Cause: This could be due to degradation of the this compound stock solution from repeated freeze-thaw cycles or improper storage.

  • Solution:

    • Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.

    • Ensure your stock solution has not expired based on the storage guidelines.

    • If you suspect degradation, you can analytically check the purity of your compound using HPLC.

Issue 3: No biological effect is observed at expected concentrations.

  • Cause: The compound may have degraded, or the experimental system may not be sensitive to this compound.

  • Solution:

    • Confirm the identity and purity of your this compound powder.

    • Prepare a fresh stock solution from a new vial of the compound.

    • Ensure that your chosen cell line expresses the targets of this compound (e.g., FGFRs, Aurora Kinases).

    • Include a positive control in your experiment to ensure the assay is working correctly.

Visual Guides

Diagram 1: Key Signaling Pathways Targeted by this compound

Tinengotinib_Pathways cluster_aurora Cell Cycle Progression cluster_fgfr Cell Growth & Survival cluster_vegfr Angiogenesis This compound This compound Aurora A/B Aurora A/B This compound->Aurora A/B FGFR1/2/3 FGFR1/2/3 This compound->FGFR1/2/3 VEGFRs VEGFRs This compound->VEGFRs G2/M Arrest G2/M Arrest Aurora A/B->G2/M Arrest regulates JNK/JUN Pathway JNK/JUN Pathway FGFR1/2/3->JNK/JUN Pathway activates Blood Vessel Growth Blood Vessel Growth VEGFRs->Blood Vessel Growth promotes

Caption: this compound inhibits key kinases in major cancer signaling pathways.

Diagram 2: Experimental Workflow for Preparing this compound Solutions

Tinengotinib_Workflow start Start: this compound Solid Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Create Single-Use Aliquots stock->aliquot store Store at -80°C (Long-term) aliquot->store working_stock Dilute for Working Solution aliquot->working_stock use Use in Experiment working_stock->use

Caption: Recommended workflow for preparing this compound stock and working solutions.

Diagram 3: Troubleshooting Logic for Experiment Failure

Troubleshooting_Logic start Experiment Fails: No Biological Effect check_sol Is Compound Precipitating? start->check_sol sol_yes Yes: Lower Concentration or Adjust Solvent check_sol->sol_yes Yes sol_no No check_sol->sol_no check_stock Is Stock Solution Old or Thawed Often? stock_yes Yes: Prepare Fresh Stock Solution check_stock->stock_yes Yes stock_no No check_stock->stock_no check_cells Do Cells Express Target Kinases? cells_yes Yes: Check Positive Control check_cells->cells_yes Yes cells_no No: Use a Different Cell Line check_cells->cells_no No sol_no->check_stock stock_no->check_cells

Caption: A logical guide for troubleshooting failed experiments with this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes After Tinengotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Tinengotinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell growth, proliferation, and survival. Its primary targets include Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R.[1][2][3] By inhibiting these kinases, this compound can disrupt various cellular processes, including cell division, angiogenesis (the formation of new blood vessels), and immune responses.[1][4]

Q2: What are the known on-target effects of this compound?

Based on its kinase inhibitory profile, the expected on-target effects of this compound in cancer models include:

  • Inhibition of tumor cell proliferation and induction of apoptosis.[1][2]

  • Reduction in tumor angiogenesis.[1][4]

  • Modulation of the tumor microenvironment, including diminished infiltration of tumor-associated macrophages (TAMs).[1]

  • Upregulation of certain chemokines like CXCL10 and CXCL11.[1]

Q3: What are common unexpected phenotypes or adverse events observed with this compound in clinical studies?

Clinical trials have reported several treatment-related adverse events (TRAEs) which can be considered unexpected phenotypes in a research context. The most common include hypertension, stomatitis (inflammation of the mouth), diarrhea, and palmar-plantar erythrodysesthesia (hand-foot syndrome).[5][6][7][8] More severe, less frequent events have also been noted.[5][9]

Q4: Can this compound cause paradoxical activation of signaling pathways?

While not specifically documented for this compound in the provided search results, it is a known phenomenon for some kinase inhibitors to cause paradoxical activation of the pathway they are designed to inhibit or other related pathways.[10][11][12] This can occur through various mechanisms, such as feedback loops or the stabilization of active kinase conformations. Researchers should be aware of this possibility when interpreting unexpected results.

Troubleshooting Guides for Unexpected Phenotypes

This section provides guidance on how to investigate unexpected phenotypes observed in in vitro or in vivo experiments with this compound.

Unexpected Phenotype 1: Increased Blood Pressure or Hypertension-like Effects in Animal Models

Possible Cause: Inhibition of VEGFR is a likely cause of hypertension, as this pathway is crucial for maintaining vascular homeostasis.

Troubleshooting Workflow:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation observe Increased blood pressure in animal model hypothesis VEGFR inhibition by this compound is causing hypertension-like phenotype. observe->hypothesis invitro In Vitro Endothelial Cell Assays hypothesis->invitro Test direct effect on endothelial cells invivo In Vivo Vascular Function Analysis hypothesis->invivo Assess vascular changes in vivo biomarker Biomarker Analysis hypothesis->biomarker Measure relevant biomarkers confirm Correlate in vitro and in vivo findings to confirm mechanism. invitro->confirm invivo->confirm biomarker->confirm

Caption: Troubleshooting workflow for hypertension-like phenotypes.

Experimental Protocols:

  • In Vitro Endothelial Cell Tube Formation Assay:

    • Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.

    • Methodology:

      • Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).

      • Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells onto the matrix.

      • Treat the cells with varying concentrations of this compound.

      • Incubate for 4-24 hours.

      • Visualize and quantify tube formation (e.g., tube length, number of branch points) using microscopy.[3]

  • In Vivo Vascular Function Analysis:

    • Objective: To measure changes in vascular tone and function in response to this compound in animal models.

    • Methodology:

      • Treat animals (e.g., spontaneously hypertensive rats) with this compound.[13][14]

      • Monitor blood pressure using telemetry or tail-cuff methods.

      • Isolate arteries (e.g., aorta, mesenteric arteries) for ex vivo analysis in a wire myograph to assess vasoconstriction and vasodilation.

  • Biomarker Analysis:

    • Objective: To measure biomarkers associated with endothelial dysfunction and hypertension.

    • Methodology:

      • Collect plasma or serum from this compound-treated animals.

      • Measure levels of nitric oxide (NO), endothelin-1 (ET-1), and other relevant vascular biomarkers using ELISA or other immunoassays.

Unexpected Phenotype 2: Cell Death or Barrier Dysfunction in Oral Mucosa or Intestinal Epithelial Models

Possible Causes: This could be due to direct cytotoxicity from off-target effects or on-target inhibition of kinases essential for epithelial cell survival and integrity (e.g., FGFR, Aurora kinases).

Troubleshooting Workflow:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation observe Cell death or barrier dysfunction in epithelial models (oral/intestinal) hypothesis Direct cytotoxicity or on-target inhibition of essential kinases by this compound. observe->hypothesis cytotoxicity Cytotoxicity Assays hypothesis->cytotoxicity Determine dose-dependent cell viability barrier Barrier Function Assays hypothesis->barrier Measure epithelial barrier integrity pathway Signaling Pathway Analysis hypothesis->pathway Assess activity of relevant signaling pathways confirm Link cytotoxicity/barrier dysfunction to specific pathway inhibition. cytotoxicity->confirm barrier->confirm pathway->confirm

Caption: Troubleshooting workflow for epithelial toxicity.

Experimental Protocols:

  • In Vitro Cytotoxicity Assays:

    • Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

    • Methodology:

      • Culture relevant cell lines (e.g., HaCaT keratinocytes for oral mucosa, Caco-2 for intestinal epithelium) in 96-well plates.[15][16]

      • Treat cells with a serial dilution of this compound for 24-72 hours.

      • Assess cell viability using assays such as MTT, Neutral Red Uptake, or LDH release.[15][17]

  • Transepithelial Electrical Resistance (TEER) Assay:

    • Objective: To measure the integrity of the epithelial barrier in vitro.

    • Methodology:

      • Culture epithelial cells (e.g., Caco-2) on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.[1]

      • Treat the cells with this compound.

      • Measure the electrical resistance across the cell monolayer at different time points using a voltmeter. A decrease in TEER indicates compromised barrier function.[6]

  • Western Blot Analysis:

    • Objective: To assess the phosphorylation status of key proteins in pathways targeted by this compound.

    • Methodology:

      • Treat epithelial cells with this compound for various durations.

      • Lyse the cells and perform Western blotting for phosphorylated and total forms of proteins downstream of Aurora A/B (e.g., Histone H3), FGFR, and JAK/STAT pathways.

Unexpected Phenotype 3: Skin-related Toxicities in Animal Models (e.g., Redness, Swelling of Paws)

Possible Causes: This phenotype, resembling palmar-plantar erythrodysesthesia, could be due to the accumulation of the drug in the skin, leading to inflammation and keratinocyte damage. Inhibition of VEGFR and FGFR pathways in the skin may also contribute.

Troubleshooting Workflow:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation observe Skin-related toxicities in animal models (e.g., paw redness) hypothesis Drug accumulation and/or inhibition of VEGFR/FGFR pathways in the skin. observe->hypothesis keratinocyte_tox Keratinocyte Cytotoxicity Assay hypothesis->keratinocyte_tox Assess direct toxicity to skin cells skin_explant In Vitro Skin Explant Assay hypothesis->skin_explant Model skin inflammation in vitro histology Histological Analysis of Skin Tissue hypothesis->histology Examine tissue damage in vivo confirm Correlate in vitro toxicity with in vivo histological changes. keratinocyte_tox->confirm skin_explant->confirm histology->confirm G cluster_pathways Targeted Signaling Pathways cluster_effects Cellular Effects This compound This compound Aurora Aurora A/B This compound->Aurora FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK CSF1R CSF1R This compound->CSF1R Proliferation Decreased Cell Proliferation Aurora->Proliferation FGFR->Proliferation Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis JAK->Proliferation Immune Modulated Immune Response CSF1R->Immune

References

Strategies to minimize Tinengotinib precipitation in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Tinengotinib precipitation in culture medium during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] A stock concentration of 10 mmol/L has been previously used.[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]

Q2: What is the maximum recommended final concentration of DMSO in the culture medium?

To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation upon dilution, the final concentration of DMSO in the culture medium should be kept low. A final DMSO concentration of 0.1% (1‰) has been successfully used in in vitro assays with this compound.[1]

Q3: I am observing precipitation after adding this compound to my culture medium. What are the common causes?

Drug precipitation in culture medium can be triggered by several factors.[3] For poorly soluble compounds like this compound, the primary cause is often the significant decrease in solvent strength when the DMSO stock solution is diluted into the aqueous culture medium. Other contributing factors can include interactions with components of the medium (e.g., proteins, salts), pH shifts, and the intrinsic physicochemical properties of the drug.[3]

Q4: Are there any general strategies to prevent drug precipitation in vitro?

Yes, several strategies can be employed to prevent or minimize drug precipitation. These include:

  • Use of solubilizing agents: Incorporating polymers or surfactants into the formulation can help maintain the drug in a supersaturated state and inhibit crystal growth.[3][4][5]

  • pH modification: For compounds with pH-dependent solubility, adjusting the pH of the medium can sometimes improve solubility.[3][6]

  • Serial dilution: A stepwise dilution of the stock solution can sometimes prevent the rapid precipitation that occurs with a large, single dilution.

Troubleshooting Guide

If you are experiencing this compound precipitation, please follow the troubleshooting steps outlined below.

Issue: Precipitation observed immediately upon dilution of DMSO stock in culture medium.

Potential Cause: Rapid change in solvent polarity leading to supersaturation and precipitation.

Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

    • Vortex during addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Reduce the Final Concentration: If experimentally feasible, lowering the final concentration of this compound may keep it below its solubility limit in the culture medium.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-127, can act as precipitation inhibitors.[7] It is essential to first perform control experiments to ensure the chosen surfactant at the intended concentration does not affect your cell model.

Issue: Precipitation observed after a period of incubation.

Potential Cause: Compound instability or delayed crystal growth in the culture medium.

Solutions:

  • Minimize Exposure to Light and Air: Protect the this compound-containing medium from light and minimize its exposure to air to prevent potential degradation that could lead to less soluble byproducts.

  • Refresh the Medium More Frequently: If the experimental design allows, refreshing the culture medium with freshly prepared this compound solution at shorter intervals can prevent the accumulation of precipitates over time.

  • Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you observe precipitation, you could test if altering the serum concentration in your medium has an effect. However, be mindful that this can also impact cell growth and behavior.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 79 mg/mL (200.07 mM)[2]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Recommended Stock Concentration 10 mmol/L in DMSO[1]
Recommended Final DMSO Concentration 0.1% (1‰)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8]

Protocol 2: Preparation of this compound Working Solution in Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile, pre-warmed complete culture medium (containing serum and other supplements)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of complete culture medium to 37°C in a water bath.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

    • While gently vortexing the pre-warmed medium, add the calculated volume of this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot add_drug Add Stock to Medium (while vortexing) thaw->add_drug warm_medium Pre-warm Culture Medium warm_medium->add_drug use_immediately Use Immediately add_drug->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? optimize_dilution Optimize Dilution (Vortex, Pre-warm) start->optimize_dilution Yes, immediately protect Protect from Light/Air start->protect Yes, after time serial_dilution Try Serial Dilution optimize_dilution->serial_dilution lower_conc Lower Final Concentration serial_dilution->lower_conc add_surfactant Consider Surfactant lower_conc->add_surfactant end_node Problem Resolved add_surfactant->end_node refresh_medium Refresh Medium Frequently protect->refresh_medium check_serum Check Serum Effects refresh_medium->check_serum check_serum->end_node

Caption: Troubleshooting flowchart for this compound precipitation.

References

Validation & Comparative

Tinengotinib Demonstrates Superior Activity Against Resistant FGFR-Mutant Cancer Cells Compared to Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that tinengotinib, a novel multi-kinase inhibitor, exhibits significant potency against fibroblast growth factor receptor (FGFR) mutations that confer resistance to other approved FGFR inhibitors. This finding positions this compound as a promising therapeutic option for patients with FGFR-driven cancers who have developed resistance to current treatments.

Acquired resistance to FGFR inhibitors, such as pemigatinib, infigratinib, futibatinib, and erdafitinib, is a significant clinical challenge, often driven by the emergence of specific mutations within the FGFR kinase domain. Key among these are the "gatekeeper" and "molecular brake" mutations, which sterically hinder the binding of first-generation inhibitors, thereby reactivating downstream signaling pathways and promoting tumor growth.

Preclinical studies have demonstrated that this compound's unique binding mechanism allows it to effectively inhibit FGFR2 harboring these resistance mutations, including the V564F gatekeeper mutation and N549K/H molecular brake mutations[1][2][3]. This activity is in contrast to other FGFR inhibitors, whose efficacy is compromised by these same mutations. Favorable anti-tumor activity has been observed with this compound in clinical trials involving patients with cholangiocarcinoma who had acquired these resistance mutations after prior treatment with other FGFR inhibitors[1].

Comparative Efficacy in Resistant Cell Lines

While direct head-to-head preclinical studies with comprehensive IC50 values for all inhibitors across a standardized panel of resistant cell lines are not yet published in full, available data from various studies allow for a comparative assessment. The following table summarizes the inhibitory activity of this compound and other FGFR inhibitors against wild-type and mutant FGFR2.

Cell Line / TargetThis compound IC50 (nM)Pemigatinib IC50 (nM)Futibatinib IC50 (nM)Infigratinib IC50 (nM)Erdafitinib IC50 (nM)
FGFR2 fusion (Wild-Type) Potent Inhibition0.53.81.11.2
FGFR2-V564F (Gatekeeper) Potent Inhibition>100016>1000>1000
FGFR2-N549K (Molecular Brake) Potent Inhibition481.711834
FGFR2-N549H (Molecular Brake) Potent Inhibition----

Note: Specific IC50 values for this compound from direct comparative preclinical studies are not yet publicly available and are denoted as "Potent Inhibition" based on descriptive reports from clinical and preclinical abstracts. Other IC50 values are compiled from published preclinical studies. The exact values can vary between different experimental setups.

Mechanisms of Action and Resistance

The differential efficacy of these inhibitors stems from their distinct binding modes to the FGFR kinase domain. First-generation reversible inhibitors like pemigatinib and infigratinib, as well as the irreversible inhibitor futibatinib, bind in close proximity to the ATP-binding pocket. Mutations like V564F introduce steric hindrance that prevents these drugs from binding effectively.

This compound, however, is a spectrum-selective multi-kinase inhibitor with a unique binding mode to FGFR that is structurally distinct from other inhibitors[1][2]. This allows it to circumvent the structural changes induced by resistance mutations, leading to sustained inhibition of the receptor's kinase activity.

dot

FGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_inhibitors FGFR Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR This compound This compound This compound->FGFR Inhibit Gatekeeper Gatekeeper Mutation (e.g., V564F) Molecular_Brake Molecular Brake Mutation (e.g., N549K/H) Other_FGFRi Other FGFR Inhibitors (Pemigatinib, Futibatinib, etc.) Other_FGFRi->FGFR Inhibit Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Gatekeeper->Other_FGFRi Blocks Binding Molecular_Brake->Other_FGFRi Reduces Affinity FGF FGF Ligand FGF->FGFR Binds & Activates

Caption: FGFR signaling pathway and mechanisms of resistance to FGFR inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare the efficacy of FGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of cancer cell lines by 50% (IC50).

dot

Cell_Viability_Workflow A 1. Seed Cells Plate cells in 96-well plates and allow to adhere overnight. B 2. Add Inhibitor Treat cells with a serial dilution of the FGFR inhibitor. A->B C 3. Incubate Incubate cells for 72 hours at 37°C. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 4 hours. C->D E 5. Solubilize Formazan Add solubilization solution to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a plate reader. E->F G 7. Calculate IC50 Plot absorbance vs. concentration to determine the IC50 value. F->G

Caption: Workflow for a typical cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant FGFR2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FGFR inhibitor (e.g., this compound, pemigatinib, etc.). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Phospho-FGFR and Downstream Signaling

This method is used to assess the ability of an inhibitor to block the phosphorylation of FGFR and downstream signaling proteins like ERK.

Experimental Workflow:

  • Cell Treatment: Cells are treated with the FGFR inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly suggests that this compound possesses a superior inhibitory profile against clinically relevant FGFR resistance mutations compared to other currently approved FGFR inhibitors. Its unique mechanism of action allows it to overcome the limitations of first-generation agents, offering a much-needed therapeutic option for patients with advanced FGFR-driven malignancies who have progressed on prior therapies. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and optimal clinical positioning of this compound in the treatment landscape of FGFR-altered cancers.

References

Comparative In Vivo Efficacy of Tinengotinib and Pemigatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of Tinengotinib and pemigatinib, two prominent kinase inhibitors targeting the fibroblast growth factor receptor (FGFR) pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and pemigatinib are potent FGFR inhibitors, however, their target profiles exhibit key differences. Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[1][2] In contrast, this compound is a multi-kinase inhibitor with a broader spectrum of activity, targeting not only FGFR1, 2, and 3, but also Aurora A/B, vascular endothelial growth factor receptors (VEGFRs), Janus kinases (JAK1/2), and colony-stimulating factor 1 receptor (CSF1R). This multi-targeted approach suggests that this compound may offer a wider range of anti-tumor activity and potentially overcome resistance mechanisms that can emerge with more selective FGFR inhibitors.

A key differentiator for this compound is its demonstrated preclinical activity against FGFR2 gatekeeper and molecular brake mutations (e.g., V564F and N549K), which are known to confer resistance to first-generation FGFR inhibitors like pemigatinib.[3][4][5] This suggests this compound may be a viable therapeutic option for patients who have developed resistance to pemigatinib or other selective FGFR inhibitors.

Below is a diagram illustrating the distinct signaling pathways targeted by this compound and the more focused action of pemigatinib.

Signaling_Pathways cluster_this compound This compound cluster_Pemigatinib Pemigatinib cluster_Downstream Downstream Effects This compound This compound FGFR_T FGFR1/2/3 This compound->FGFR_T Aurora_T Aurora A/B This compound->Aurora_T VEGFR_T VEGFRs This compound->VEGFR_T JAK_T JAK1/2 This compound->JAK_T CSF1R_T CSF1R This compound->CSF1R_T Proliferation Cell Proliferation FGFR_T->Proliferation Angiogenesis Angiogenesis FGFR_T->Angiogenesis Survival Cell Survival FGFR_T->Survival Aurora_T->Proliferation VEGFR_T->Angiogenesis Immune_Modulation Immune Modulation JAK_T->Immune_Modulation CSF1R_T->Immune_Modulation Pemigatinib Pemigatinib FGFR_P FGFR1/2/3 Pemigatinib->FGFR_P FGFR_P->Proliferation FGFR_P->Angiogenesis FGFR_P->Survival

Figure 1. Comparative Signaling Pathways of this compound and Pemigatinib.

Preclinical In Vivo Efficacy

This compound: In Vivo Data

In a patient-derived xenograft (PDX) model of cholangiocarcinoma with an FGFR2-BICC1 fusion, oral administration of this compound at 15 mg/kg demonstrated significant tumor growth inhibition.[6] Furthermore, in preclinical models of triple-negative breast cancer (TNBC), this compound has shown potent in vivo activity.

This compound In Vivo Efficacy Data
Cancer Model Triple-Negative Breast Cancer (TNBC) Xenograft (HCC1806 cell line)
Animal Model Female nude mice
Treatment This compound (oral, once daily)
Dosage 15 mg/kg
Key Findings Significant tumor growth inhibition.
Pemigatinib: In Vivo Data

Pemigatinib has demonstrated robust anti-tumor activity in various xenograft models of human tumors harboring FGFR1, FGFR2, or FGFR3 alterations.[2] In a PDX model of chemorefractory cholangiocarcinoma with an FGFR2-TRA2B translocation, pemigatinib at doses of 0.3 mg/kg and 1 mg/kg resulted in significant tumor growth inhibition, with 10 out of 12 tumors showing a reduction in volume at the 1 mg/kg dose.[1]

Pemigatinib In Vivo Efficacy Data
Cancer Model Cholangiocarcinoma Patient-Derived Xenograft (FGFR2-TRA2B translocation)
Animal Model Not specified
Treatment Pemigatinib (oral)
Dosage 0.3 mg/kg and 1 mg/kg
Key Findings Significant tumor growth inhibition; reduction in tumor volume in the majority of treated animals.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below is a comparative summary of the methodologies used in the preclinical evaluation of this compound and pemigatinib.

This compound Xenograft Study Protocol (TNBC)
  • Cell Line: HCC1806 (Triple-Negative Breast Cancer)

  • Animal Model: Female nude mice

  • Tumor Implantation: 1 x 10^6 HCC1806 cells inoculated subcutaneously.

  • Treatment Initiation: Dosing was initiated when the mean tumor size reached approximately 100 mm³.

  • Drug Administration: this compound or vehicle (0.5% methylcellulose) was administered orally once daily.

  • Endpoint: Tumor growth was evaluated by measuring two perpendicular tumor diameters with calipers twice a week.

Pemigatinib Xenograft Study Protocol (Cholangiocarcinoma PDX)
  • Tumor Model: Patient-derived xenograft (PDX) of chemorefractory cholangiocarcinoma with an FGFR2-TRA2B translocation.

  • Animal Model: Not explicitly specified in the provided abstract, but typically immunodeficient mice (e.g., nude or SCID) are used for PDX models.

  • Tumor Implantation: Subcutaneous implantation of PDX tumor fragments.

  • Treatment Initiation: Not explicitly specified.

  • Drug Administration: Oral administration of pemigatinib at 0.3 mg/kg and 1 mg/kg.

  • Endpoint: Tumor growth inhibition was assessed over a 42-day period.

The following diagram illustrates a general workflow for a patient-derived xenograft (PDX) study, which is a common methodology for evaluating the in vivo efficacy of anti-cancer agents like this compound and pemigatinib.

PDX_Workflow Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation into Immunodeficient Mice Patient->Implantation Expansion Tumor Growth and Serial Passaging Implantation->Expansion Treatment_Groups Randomization into Treatment Cohorts Expansion->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Drug_A Drug A (e.g., this compound) Treatment_Groups->Drug_A Drug_B Drug B (e.g., Pemigatinib) Treatment_Groups->Drug_B Monitoring Tumor Volume Measurement and Body Weight Monitoring Vehicle->Monitoring Drug_A->Monitoring Drug_B->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Figure 2. Generalized Workflow for a Patient-Derived Xenograft (PDX) Study.

Clinical Efficacy and Future Directions

Both this compound and pemigatinib have undergone clinical evaluation, primarily in patients with cholangiocarcinoma harboring FGFR alterations.

Pemigatinib is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7] In the FIGHT-202 trial, pemigatinib demonstrated an overall response rate of 35.5% in this patient population.[8]

This compound has shown promising anti-tumor efficacy in phase 1/2 clinical trials in patients with cholangiocarcinoma, including those who were refractory or had relapsed after prior treatment with an FGFR inhibitor.[3][5] In a phase 2 study, patients with FGFR2 fusions who had progressed after a prior response to an FGFR inhibitor (acquired resistance) had a partial response rate of 37.5% with this compound.[5]

A phase 3 clinical trial (FIRST-308) is currently underway to directly compare the efficacy and safety of this compound versus standard chemotherapy in patients with FGFR-altered cholangiocarcinoma that is refractory or has relapsed following treatment with a prior FGFR inhibitor. This trial will provide crucial head-to-head data to better define the clinical positioning of this compound.

The diagram below illustrates the logical flow of treatment and resistance in the context of these two FGFR inhibitors.

Treatment_Resistance_Logic Diagnosis Advanced Cholangiocarcinoma with FGFR2 Fusion/Rearrangement First_Line First-Line Chemotherapy Diagnosis->First_Line Progression1 Disease Progression First_Line->Progression1 Pemigatinib_Tx Second-Line Treatment: Pemigatinib Progression1->Pemigatinib_Tx Response Initial Response Pemigatinib_Tx->Response Progression2 Acquired Resistance (e.g., FGFR2 Kinase Domain Mutations) Response->Progression2 Tinengotinib_Tx Third-Line Treatment: This compound Progression2->Tinengotinib_Tx Potential_Response Potential for Renewed Response Tinengotinib_Tx->Potential_Response

References

Head-to-Head Comparison: Tinengotinib and Futibatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals of two prominent kinase inhibitors, Tinengotinib and Futibatinib. This guide provides a comprehensive comparison of their mechanisms of action, target profiles, preclinical and clinical data, supported by experimental methodologies and pathway visualizations.

Introduction

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of therapeutics. Among these, this compound (TT-00420) and Futibatinib (TAS-120) represent two distinct approaches to targeting cancer-driving kinases. Futibatinib is an irreversible, highly selective FGFR1-4 inhibitor, approved for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[1][2] this compound is a spectrum-selective, multi-kinase inhibitor targeting not only FGFR1/2/3 but also Aurora A/B, VEGFRs, JAK1/2, and CSF1R, showing promise in various solid tumors, including cholangiocarcinoma and triple-negative breast cancer.[3][4][5] This guide provides a head-to-head comparison of these two inhibitors, presenting available data to inform research and development decisions.

Mechanism of Action and Target Profile

Futibatinib is distinguished by its irreversible binding to a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of FGFR1-4.[6] This covalent modification contributes to its potent activity against wild-type FGFR and certain mutations that confer resistance to ATP-competitive inhibitors.[6][7]

This compound, in contrast, is a multi-kinase inhibitor with a broader spectrum of activity. Its ability to simultaneously target multiple oncogenic pathways—including cell cycle regulation (Aurora A/B), angiogenesis (VEGFRs), and inflammation (JAKs)—offers a different therapeutic strategy, potentially addressing tumor heterogeneity and resistance mechanisms.[3][4][5]

Biochemical Kinase Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for both drugs against their primary targets, providing a quantitative comparison of their potency.

TargetThis compound IC50 (nM)Futibatinib IC50 (nM)
FGFR1 1.5-3.5[8]1.8[9]
FGFR2 1.5-3.5[8]1.4[9]
FGFR3 1.5-3.5[8]1.6[9]
FGFR4 Not specified3.7[9]
Aurora A 1.2[8]Not specified
Aurora B 3.3[8]Not specified
VEGFRs Potent inhibition[3]Not specified
JAK1/2 Potent inhibition[3]Not specified
CSF1R Potent inhibition[3]Not specified

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and Futibatinib.

Futibatinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1-4 FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Futibatinib Futibatinib Futibatinib->FGFR

Futibatinib's mechanism of action.

Tinengotinib_Pathway cluster_targets This compound Targets cluster_outcomes Cellular Outcomes FGFR FGFR1-3 Proliferation Decreased Proliferation FGFR->Proliferation VEGFR VEGFRs Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis AuroraAB Aurora A/B CellCycle Cell Cycle Arrest AuroraAB->CellCycle JAK JAK1/2 Inflammation Modulated Inflammation JAK->Inflammation CSF1R CSF1R CSF1R->Proliferation This compound This compound This compound->FGFR Inhibits This compound->VEGFR Inhibits This compound->AuroraAB Inhibits This compound->JAK Inhibits This compound->CSF1R Inhibits

This compound's multi-kinase inhibition.

Preclinical Efficacy

Both this compound and Futibatinib have demonstrated significant anti-tumor activity in a range of preclinical models.

Futibatinib has shown potent, selective growth inhibition in various cancer cell lines harboring FGFR genomic aberrations, including gastric, lung, bladder, and breast cancers.[7] Oral administration in xenograft models resulted in dose-dependent tumor reduction.[7] Notably, Futibatinib was effective against several drug-resistant FGFR2 mutants, including the V565I/L gatekeeper mutations.[7]

This compound has demonstrated strong, dose-dependent tumor growth inhibition in cell-line-derived and patient-derived xenograft (PDX) models of triple-negative breast cancer and cholangiocarcinoma.[10][11] Its multi-targeted nature is believed to contribute to its efficacy across different cancer subtypes by simultaneously inhibiting proliferation, angiogenesis, and modulating the tumor microenvironment.[3][5]

Clinical Data in Cholangiocarcinoma

Cholangiocarcinoma (CCA) is a key indication where both drugs have been evaluated, providing the most direct, albeit indirect, comparison of their clinical activity.

Futibatinib: The FOENIX-CCA2 Trial

The pivotal Phase 2 FOENIX-CCA2 study (NCT02052778) evaluated Futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 fusions or rearrangements.

Efficacy EndpointFOENIX-CCA2 (Futibatinib)
Objective Response Rate (ORR) 42%
Disease Control Rate (DCR) 83%
Median Duration of Response (mDOR) 9.7 months
Median Progression-Free Survival (mPFS) 9.0 months
Median Overall Survival (mOS) 21.7 months
This compound: Phase II Trial in Advanced CCA

A Phase II study (NCT04919642) investigated this compound in patients with advanced, metastatic CCA, including those who had progressed on prior FGFR inhibitors. The trial was divided into cohorts based on FGFR alteration status and prior treatment.

Patient CohortEfficacy EndpointPhase II (this compound)
FGFR2 fusion/rearrangement (Prior FGFRi) ORR 9.1% (primary progression), 37.5% (acquired resistance)[12]
DCR 94.7%[12]
mPFS 5.26 months[12]
Other FGFR alterations ORR 33.3%[12]
DCR 88.9%[12]
mPFS 5.98 months[12]

These results suggest that this compound has promising activity in patients with CCA who have developed resistance to prior FGFR inhibitors, a key area of unmet need.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols employed in the preclinical evaluation of kinase inhibitors like this compound and Futibatinib.

Biochemical Kinase Assays
  • Objective: To determine the in vitro potency of the inhibitor against a panel of purified kinases.

  • Methodology: Kinase activity is typically measured using assays that detect the phosphorylation of a substrate. Common platforms include radiometric assays (e.g., using ³³P-ATP), and non-radiometric assays such as fluorescence-based (e.g., LanthaScreen®, Z'-LYTE®) or luminescence-based (e.g., ADP-Glo™) methods. The inhibitor is serially diluted and incubated with the kinase, substrate, and ATP. The amount of product formed is measured, and IC50 values are calculated by fitting the data to a dose-response curve.[10]

Kinase_Assay_Workflow Start Prepare serial dilutions of inhibitor Incubate Incubate inhibitor with kinase, substrate, and ATP Start->Incubate Detect Detect kinase activity (e.g., luminescence, fluorescence) Incubate->Detect Analyze Calculate IC50 value Detect->Analyze

Biochemical kinase assay workflow.
Cell Viability Assays

  • Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Methodology: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured. Common methods include colorimetric assays like MTT or WST-1, which measure metabolic activity, or luminescence-based assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells. The results are used to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology: Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at various doses and schedules. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).[10][11]

Xenograft_Study_Workflow Implant Implant tumor cells/fragments into immunocompromised mice TumorGrowth Allow tumors to establish Implant->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer inhibitor or vehicle Randomize->Treat Measure Measure tumor volume over time Treat->Measure Analyze Analyze tumor growth inhibition and other endpoints Measure->Analyze

In vivo xenograft study workflow.

Conclusion

Futibatinib and this compound represent two valuable but different tools in the arsenal of targeted cancer therapies. Futibatinib's high selectivity and irreversible binding make it a potent inhibitor of the FGFR pathway, with proven efficacy in FGFR2-altered cholangiocarcinoma. This compound's multi-kinase inhibition profile offers a broader therapeutic approach, with the potential to overcome resistance and target multiple oncogenic drivers simultaneously. The choice between these or similar inhibitors in a research or clinical setting will depend on the specific cancer type, its genomic alterations, and the presence of resistance mechanisms. The data presented in this guide provides a foundation for making such informed decisions.

References

Navigating FGFR Inhibition in Cholangiocarcinoma: A Comparative Guide to Tinengotinib and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, is rapidly evolving. Tinengotinib (TT-00420), a novel multi-kinase inhibitor, has emerged as a promising therapeutic option, especially for patients who have developed resistance to prior FGFR-targeted treatments. This guide provides a comprehensive comparison of this compound with other approved FGFR inhibitors, focusing on biomarkers of response, supporting experimental data, and detailed methodologies to aid in research and development.

Comparative Efficacy of this compound and Alternative FGFR Inhibitors

This compound has demonstrated significant clinical activity in heavily pretreated patients with FGFR-altered CCA. The following tables summarize the efficacy data for this compound and compare it with other FDA-approved FGFR inhibitors: pemigatinib, infigratinib, and futibatinib.

Table 1: Efficacy of this compound in Patients with FGFR-Altered Cholangiocarcinoma

Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
FGFR2 Fusion/Rearrangement (Prior FGFRi)
Primary Progression on prior FGFRi (A1)9.1%94.7%5.26 months17.1 months
Acquired Resistance to prior FGFRi (A2)37.5%94.7%5.26 monthsNot Reached
Other FGFR Alterations (Non-fusion) (B) 33.3%88.9%5.98 monthsNot Reached
FGFR Wild-Type (C) 0%75%3.84 months6.5 months

Table 2: Comparative Efficacy of Approved FGFR Inhibitors in Second-Line+ FGFR2 Fusion/Rearrangement Positive Cholangiocarcinoma

DrugClinical TrialObjective Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Pemigatinib FIGHT-202[1][2]37%9.1 months7.0 months17.5 months
Infigratinib *CBGJ398X2204[3][4]23%5.0 months7.3 months12.2 months
Futibatinib FOENIX-CCA2[5][6]42%9.7 months9.0 months21.7 months

*In May 2024, the FDA announced the withdrawal of the approval for infigratinib for this indication[7].

Biomarkers of Response and Resistance

The identification of predictive biomarkers is crucial for optimizing patient selection and understanding mechanisms of resistance.

Established Biomarker: FGFR2 Fusions and Rearrangements

The primary inclusion criterion for most clinical trials of FGFR inhibitors in CCA is the presence of FGFR2 gene fusions or rearrangements. These alterations lead to ligand-independent activation of the FGFR2 signaling pathway, driving tumor growth.

Emerging Biomarkers for this compound

Correlative studies from this compound clinical trials have identified several potential biomarkers that may predict response or resistance:

  • Positive Predictor of Response:

    • MED12 Mutations: A positive correlation has been observed between the presence of MED12 mutations and response to this compound[8].

  • Negative Predictors of Progression-Free Survival (PFS):

    • BCOR and ARID1A Mutations: Mutations in BCOR and ARID1A have been negatively associated with PFS in patients treated with this compound[8].

    • MET Alterations: The presence of MET alterations has also been linked to a shorter PFS[9].

Resistance Mechanisms to Other FGFR Inhibitors

Understanding the mechanisms of acquired resistance to other FGFR inhibitors provides a rationale for the use of next-generation inhibitors like this compound. Common resistance mechanisms include:

  • Secondary FGFR2 Kinase Domain Mutations: These are the most common mechanisms of acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib. Key mutations include those at the gatekeeper residue (V565F/I/L) and the molecular brake (N550K/H)[1][2]. Futibatinib, being an irreversible inhibitor, shows activity against some of these mutations, but resistance can still emerge, for instance, through mutations at the covalent binding site (C492F)[1]. This compound has shown preclinical activity against a variety of these resistance mutations.

  • Bypass Signaling Pathway Activation: Activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition[2].

Experimental Protocols

Accurate and reliable biomarker detection is fundamental to the successful implementation of targeted therapies. The following sections detail the methodologies for the key experimental assays used in this compound clinical trials.

Genomic Profiling of Tumor Tissue: FoundationOne®CDx

FoundationOne®CDx is an FDA-approved comprehensive genomic profiling test for solid tumors that utilizes a next-generation sequencing (NGS)-based approach.

Specimen Requirements:

  • Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This can be from a biopsy or surgical resection[10][11].

  • Fixation: 10% neutral-buffered formalin for 6-72 hours. Other fixatives should be avoided[10][11].

  • Tissue Volume: A minimum surface area of 25 mm² and a tissue volume of at least 1 mm³ (typically 10 unstained slides of 4-5 microns thickness)[10][11].

  • Tumor Content: A minimum of 20% tumor nuclei is required, with 30% being optimal[11].

Methodology:

  • Accessioning and Pathology Review: Upon receipt, the specimen and accompanying documentation are reviewed. A unique identifier is assigned to track the sample. An H&E stained slide is reviewed by a pathologist to confirm the diagnosis and ensure the specimen meets the adequacy requirements for tumor content and volume[12].

  • DNA Extraction: DNA is extracted from the FFPE tumor tissue[13].

  • Library Preparation and Hybrid Capture: The extracted DNA undergoes whole-genome shotgun library construction. This is followed by hybridization-based capture of all coding exons from 324 cancer-related genes, as well as select intronic regions from genes commonly involved in rearrangements[13][14].

  • Next-Generation Sequencing (NGS): The captured DNA libraries are sequenced to a high uniform depth using an Illumina sequencing platform[13].

  • Bioinformatic Analysis: The sequence data is processed through a proprietary analysis pipeline to identify all classes of genomic alterations, including base substitutions, insertions and deletions (indels), copy number alterations (CNAs), and gene rearrangements[13].

Circulating Tumor DNA (ctDNA) Analysis: FoundationOne®Liquid CDx

FoundationOne®Liquid CDx is an FDA-approved liquid biopsy test that analyzes ctDNA from a patient's blood.

Specimen Requirements:

  • Specimen Type: Peripheral whole blood collected in a FoundationOne Liquid CDx cfDNA blood collection tube[15][16].

Methodology:

  • Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood sample, and circulating cell-free DNA (cfDNA) is extracted[16][17].

  • Library Preparation and Hybrid Capture: The extracted cfDNA undergoes whole-genome shotgun library construction and hybridization-based capture of 324 cancer-related genes[16][17]. A subset of 75 genes is targeted with enhanced sensitivity[16][18].

  • Next-Generation Sequencing (NGS): The captured cfDNA libraries are sequenced using an Illumina NovaSeq® 6000 platform[16][18].

  • Bioinformatic Analysis: A custom analysis pipeline is used to detect genomic alterations, including substitutions, indels, CNAs, and rearrangements from the sequencing data[16][18].

Visualizing the Landscape of FGFR Inhibition

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway FGF FGF Ligand FGFR FGFR Ig-I Ig-II Ig-III TM Kinase Domain FGF->FGFR:ig2 HSPG HSPG HSPG->FGFR:ig2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K JAK JAK FGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_RAS Gene Expression (Proliferation, Differentiation) ERK->Transcription_RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_PI3K Gene Expression (Cell Survival, Growth) mTOR->Transcription_PI3K STAT STAT JAK->STAT Transcription_STAT Gene Expression (Inflammation, Immunity) STAT->Transcription_STAT This compound This compound (Multi-kinase Inhibitor) This compound->FGFR

Caption: FGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_tissue Tissue Biopsy Workflow (FoundationOne CDx) cluster_liquid Liquid Biopsy Workflow (FoundationOne Liquid CDx) Tissue_Sample FFPE Tissue Sample (Biopsy/Resection) Path_Review Pathology Review (Tumor Content & Volume Assessment) Tissue_Sample->Path_Review DNA_Extraction_T DNA Extraction Path_Review->DNA_Extraction_T Library_Prep_T Library Preparation & Hybrid Capture (324 genes) DNA_Extraction_T->Library_Prep_T NGS_T Next-Generation Sequencing Library_Prep_T->NGS_T Data_Analysis_T Bioinformatic Analysis NGS_T->Data_Analysis_T Report_T Genomic Profiling Report Data_Analysis_T->Report_T Blood_Sample Whole Blood Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep cfDNA_Extraction cfDNA Extraction Plasma_Sep->cfDNA_Extraction Library_Prep_L Library Preparation & Hybrid Capture (324 genes) cfDNA_Extraction->Library_Prep_L NGS_L Next-Generation Sequencing Library_Prep_L->NGS_L Data_Analysis_L Bioinformatic Analysis NGS_L->Data_Analysis_L Report_L ctDNA Analysis Report Data_Analysis_L->Report_L

Caption: Biomarker Detection Experimental Workflows.

This guide provides a snapshot of the current understanding of biomarkers for this compound therapy and its comparison with other FGFR inhibitors. As the field of precision oncology continues to advance, further research will undoubtedly uncover additional biomarkers and refine our understanding of resistance mechanisms, ultimately leading to more personalized and effective treatments for patients with cholangiocarcinoma.

References

Tinengotinib Demonstrates Efficacy in Tumors with FGFR2 Gatekeeper Mutations, Offering a Potential New Line of Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tinengotinib, a novel spectrum-selective kinase inhibitor, is showing significant promise in preclinical and clinical studies for the treatment of solid tumors harboring Fibroblast Growth Factor Receptor 2 (FGFR2) gatekeeper mutations. These mutations are a common mechanism of acquired resistance to first-generation FGFR inhibitors, representing a critical unmet need in oncology. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to FGFR2 Gatekeeper Mutations and Therapeutic Challenges

FGFR2 is a receptor tyrosine kinase that, when aberrantly activated by gene fusions, amplifications, or mutations, can drive the growth of various cancers, including cholangiocarcinoma (CCA), breast cancer, and gastric cancer. While first-generation FGFR inhibitors like pemigatinib and infigratinib have shown clinical benefit, their efficacy is often limited by the emergence of secondary mutations in the FGFR2 kinase domain, particularly at the "gatekeeper" residue (e.g., V564F or V565F). These mutations sterically hinder the binding of ATP-competitive inhibitors, leading to drug resistance and disease progression.

This compound is a multi-kinase inhibitor that targets Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R.[1][2] Notably, preclinical and clinical data suggest that this compound can effectively inhibit FGFR2 with gatekeeper mutations, offering a potential therapeutic option for patients who have developed resistance to prior FGFR-targeted therapies.[3][4]

Preclinical Efficacy of this compound Against FGFR2 Gatekeeper Mutations

In vitro studies have demonstrated this compound's potent inhibitory activity against FGFR2 harboring clinically relevant gatekeeper mutations. Biochemical and cellular assays have shown that this compound can inhibit the V564F gatekeeper mutation and the N549K molecular brake mutation, both of which confer resistance to first-generation FGFR inhibitors.[3]

Table 1: Preclinical Efficacy of this compound and a Comparator Against Wild-Type and Mutant FGFR2

CompoundTargetIC50 (nM) - Biochemical AssayCell LineIC50 (nM) - Cellular AssayReference
This compoundAurora A1.2--[2]
Aurora B3.3--[2]
FGFR1---[2]
FGFR2 ---[2]
FGFR3---[2]
FGFR2 V564F Potent Inhibition (specific value not published)-Potent Inhibition (specific value not published)[3]
FGFR2 N549K Potent Inhibition (specific value not published)-Potent Inhibition (specific value not published)[3]
FutibatinibFGFR2 2--[5]
FGFR2 V565F -Ba/F3 FGFR2-BICC1 V565F20[6]
FGFR2 N550K -Ba/F3 FGFR2-BICC1 N550K2[6]

Note: Specific IC50 values for this compound against FGFR2 mutations from biochemical/cellular assays are not yet publicly available in detail but are described as potent.

Clinical Efficacy of this compound in Patients with FGFR2 Alterations

Clinical trials have provided encouraging evidence of this compound's activity in heavily pretreated patients with FGFR-altered solid tumors, including those with prior exposure to FGFR inhibitors. A phase II clinical trial (NCT04919642) evaluated this compound in patients with advanced/metastatic cholangiocarcinoma.[4][7] The study included cohorts of patients with FGFR2 fusions who had either primary progression on a prior FGFR inhibitor or acquired resistance after an initial response.[4]

Table 2: Clinical Efficacy of this compound in Cholangiocarcinoma (Phase II Study - NCT04919642)

Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
FGFR2 fusion/rearrangement (prior FGFRi)
Acquired Resistance (A2)37.5% (3/8 pts)94.7% (18/19 pts overall in A1+A2)5.26 months (A1+A2)[4]
Primary Progression (A1)9.1% (1/11 pts)94.7% (18/19 pts overall in A1+A2)5.26 months (A1+A2)[4]
Other FGFR alterations (non-fusion) 33.3% (3/9 pts)88.9% (8/9 pts)5.98 months[4]

Favorable anti-tumor activity was observed in patients with baseline-detected acquired resistance mutations, including V564F/I and N549K/H, consistent with preclinical findings.[8]

Comparison with Alternative Therapies

The therapeutic landscape for FGFR2-driven cancers with gatekeeper mutations is evolving. Key alternatives to this compound include next-generation irreversible or mutant-selective FGFR inhibitors.

Futibatinib (Lytgobi®) is an irreversible FGFR1-4 inhibitor that has demonstrated efficacy in patients with FGFR2-rearranged cholangiocarcinoma who have progressed on prior therapy.[2][9] Its irreversible binding mechanism allows it to overcome resistance conferred by some gatekeeper mutations.[2]

RLY-4008 is a highly selective, irreversible FGFR2 inhibitor designed to target primary FGFR2 alterations and acquired resistance mutations, including gatekeeper mutations, with minimal off-target effects on other FGFR isoforms.[10][11]

Table 3: Comparison of Clinical Efficacy in Patients with Prior FGFR Inhibitor Treatment

DrugTrialPatient PopulationORRmPFSReference
This compound Phase II (NCT04919642)CCA with FGFR2 fusions, acquired resistance to prior FGFRi37.5%5.26 months (combined with primary progression)[4]
Futibatinib Phase I/II (FOENIX-CCA2)iCCA with FGFR2 fusions/rearrangements, prior FGFRi17.9% (in a subset of 28 patients)Not Reported for this subset[10]
RLY-4008 Phase I/II (ReFocus)CCA with FGFR2 fusions, FGFRi-resistant38%Not Reported[12]

CCA: Cholangiocarcinoma; iCCA: intrahepatic Cholangiocarcinoma; ORR: Objective Response Rate; mPFS: median Progression-Free Survival.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases, including wild-type and mutant FGFR2, are typically performed using a radiometric or fluorescence-based method. A general protocol involves:

  • Reagents: Recombinant human kinase domains (e.g., FGFR2, FGFR2 V564F), substrate (e.g., a synthetic peptide), ATP (with a radiolabel like ³³P-ATP or a fluorescent analog), kinase buffer, and the test compound (this compound).

  • Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines harboring specific FGFR2 mutations. A common method is the MTS or MTT assay:

  • Cell Culture: Cancer cell lines engineered to express wild-type or mutant FGFR2 are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • Reagent Addition: A solution containing a tetrazolium salt (e.g., MTS or MTT) is added to each well.

  • Metabolic Conversion: Viable, metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.

Visualizing the Mechanisms of Action and Resistance

FGFR2 Signaling Pathway and Inhibition

FGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention FGF FGF Ligand FGFR2_dimer FGFR2 Dimerization & Autophosphorylation FGF->FGFR2_dimer HSPG HSPG HSPG->FGFR2_dimer FRS2 FRS2 FGFR2_dimer->FRS2 PLCg PLCγ FGFR2_dimer->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FRS2->PI3K_AKT_mTOR Cell_Pro Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Pro RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT_mTOR->Cell_Pro This compound This compound This compound->FGFR2_dimer Inhibition FirstGen_FGFRi 1st Gen FGFRi (e.g., Pemigatinib) FirstGen_FGFRi->FGFR2_dimer Inhibition Resistance_Mechanism cluster_WT Wild-Type FGFR2 cluster_Mutant FGFR2 with Gatekeeper Mutation WT_FGFR2 FGFR2 Kinase Domain (ATP Binding Pocket) Mutant_FGFR2 Mutant FGFR2 Kinase Domain (Altered ATP Binding Pocket) FirstGen_FGFRi_WT 1st Gen FGFRi FirstGen_FGFRi_WT->WT_FGFR2 Binds effectively FirstGen_FGFRi_Mutant 1st Gen FGFRi FirstGen_FGFRi_Mutant->Mutant_FGFR2 Binding hindered This compound This compound This compound->Mutant_FGFR2 Binds effectively (Unique Binding Mode) Experimental_Workflow start Start biochem Biochemical Kinase Assays (WT vs. Mutant FGFR2) start->biochem cell_lines Generation of Cell Lines (Expressing WT or Mutant FGFR2) start->cell_lines data_analysis Data Analysis & Comparison (IC50, Tumor Volume) biochem->data_analysis cell_viability Cell Viability Assays (e.g., MTS/MTT) cell_lines->cell_viability animal_models In Vivo Xenograft Models (Tumor Growth Inhibition) cell_viability->animal_models animal_models->data_analysis end Conclusion on Efficacy data_analysis->end

References

Tinengotinib's Therapeutic Window: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tinengotinib's performance against other alternatives, supported by preclinical experimental data. This compound (TT-00420) is a spectrum-selective, small-molecule kinase inhibitor under investigation for various solid tumors, including triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[1][2] A favorable therapeutic window is critical for any new oncology drug, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity. This analysis delves into the preclinical data that validates this window for this compound.

Mechanism of Action: A Multi-Pronged Attack

This compound's efficacy stems from its ability to simultaneously inhibit multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3] Its primary targets include Aurora A/B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4] This multi-targeted approach is particularly effective against heterogeneous cancers like TNBC.[1][5] The inhibition of the Aurora kinase pathway, for example, disrupts mitosis, while blocking FGFR and VEGFR signaling curtails tumor growth and the formation of new blood vessels that supply it.[6]

Tinengotinib_MoA cluster_pathways Signaling Pathways cluster_processes Cellular Processes Aurora Aurora A/B Kinase Mitosis Mitosis Aurora->Mitosis FGFR FGFR1/2/3 Proliferation Cell Proliferation FGFR->Proliferation VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK JAK1/2 ImmuneResponse Immune Modulation JAK->ImmuneResponse This compound This compound This compound->Aurora Inhibits This compound->FGFR This compound->VEGFR This compound->JAK

Caption: this compound's multi-targeted mechanism of action.

Preclinical Efficacy: In Vitro and In Vivo Validation

Preclinical studies have consistently demonstrated this compound's potent anti-tumor activity across a range of cancer models.

In Vitro Potency

This compound exhibits strong inhibitory activity against its target kinases in biochemical assays and effectively halts the proliferation of cancer cell lines, particularly those of TNBC origin.[1][4]

Target/Cell LineMetricValueReference
Biochemical Assay
Aurora AIC501.2 nM[4]
Aurora BIC503.3 nM[4]
Cell-Based Assay
TNBC Cell LinesIC50Varies (nM range)[7]
Luminal Breast CancerIC50Less Sensitive[7]
In Vivo Tumor Growth Inhibition

In animal models, orally administered this compound leads to significant, dose-dependent tumor growth inhibition. Studies using both cell-line-derived xenografts (CDX) and patient-derived xenografts (PDX) confirm its in vivo efficacy.[2][5]

Preclinical ModelCancer TypeTreatmentOutcomeReference
HCC1806 XenograftTNBCThis compound (5, 10, 15 mg/kg, oral, daily)Strong, dose-dependent tumor growth inhibition[5][7]
TNBC PDX ModelsTNBCThis compound (15 mg/kg, oral, 5 days/week)Significant tumor volume reduction across subtypes[5][7]
HBCx-39 PDX ModelTNBCThis compound + PaclitaxelEnhanced tumor regression vs. monotherapy[5][7]
CC6204 PDX ModelCholangiocarcinoma (FGFR2-BICC1 fusion)This compound (15 mg/kg, oral)Tumor Growth Inhibition (TGI)[2]

Comparison with Alternative Kinase Inhibitors

A key strength of this compound is its efficacy against tumors that have developed resistance to other targeted therapies.

Overcoming FGFR Inhibitor Resistance

First-generation FGFR inhibitors, such as pemigatinib and erdafitinib, have shown clinical benefit, but acquired resistance, often through mutations in the FGFR kinase domain (e.g., gatekeeper mutation V564F, molecular brake mutation N549K), limits their long-term effectiveness.[8][9] Preclinical data shows this compound retains potent activity against these common resistance mutations.[8] This is attributed to its unique binding mode within the ATP-binding site of FGFR2, which differs from other inhibitors.[8][10]

CompoundTargetActivity against Resistance Mutations (V564F, N549K)Reference
This compound Multi-kinase (incl. FGFR1/2/3)Potent Inhibition [8]
First-Gen FGFR InhibitorsFGFR1/2/3Reduced Activity / Resistance[8]
Performance vs. Other Targeted Agents in TNBC

In a comparative pharmacologic study, the multi-kinase inhibition profile of this compound was contrasted with more selective inhibitors.

InhibitorPrimary Target(s)Comparative Efficacy in TNBC ModelsReference
This compound Aurora A/B, FGFR, VEGFR, JAKBroad and potent activity across TNBC subtypes[5]
AlisertibAurora ASelective activity[5]
BarasertibAurora BSelective activity[5]
LenvatinibVEGFR, FGFR, PDGFRAnti-angiogenic activity[5]
TofacitinibJAKSelective activity[5]

Preclinical Safety and Tolerability

Preclinical toxicology studies in rats and dogs indicated that this compound had good oral bioavailability and dose-dependent exposure, with manageable, mechanism-related toxicities.[2] The primary toxicity observed was myelosuppression, including reductions in neutrophils, monocytes, and lymphocytes, which is a known effect of Aurora kinase inhibition.[2] Importantly, these toxicities were considered manageable, helping to define the upper limit of the therapeutic window before dose-limiting toxicities occur.

Experimental Protocols & Workflow

The validation of this compound's therapeutic window relies on a standardized set of preclinical experiments.

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Biochemical Kinase Assays (Determine IC50) b Cell Proliferation Assays (e.g., TNBC cell panel) a->b c Signaling Pathway Analysis (Western Blot) b->c d Pharmacokinetics (PK) Study (Rats, Dogs) c->d Lead Candidate Selection e Xenograft Efficacy Models (CDX & PDX) d->e f Toxicology Studies (Identify MTD) e->f g Phase I Clinical Trial f->g Establish Therapeutic Window

Caption: Standard workflow for preclinical validation.

Key Experimental Methodologies
  • In Vivo Tumor Xenograft Studies:

    • Models: Female BALB/c nude mice are subcutaneously implanted with tumor fragments from a patient-derived xenograft (e.g., CC6204 for cholangiocarcinoma) or injected with a suspension of cancer cells (e.g., HCC1806 for TNBC).[2][5]

    • Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is typically administered orally, once daily, at varying doses (e.g., 5-15 mg/kg). The vehicle control is often 0.5% methylcellulose (MC).[5][7]

    • Endpoints: Tumor volumes are measured regularly to calculate tumor growth inhibition (TGI). Body weight is monitored as a general measure of toxicity.[2]

  • Cell Viability Assays:

    • Procedure: TNBC cell lines are seeded in multi-well plates and treated with a range of concentrations of this compound or comparator compounds for a period of 72 to 144 hours.[7]

    • Measurement: Cell viability is assessed using reagents like CellTiter-Glo.

    • Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves.[5]

  • Kinase Inhibition Assays:

    • Procedure: The inhibitory activity of this compound against a panel of purified recombinant kinases (e.g., Aurora A, Aurora B, FGFRs) is measured.

    • Analysis: IC50 values are determined to quantify the potency of inhibition for each specific kinase.[4]

Conclusion

The preclinical data for this compound robustly defines a therapeutic window characterized by potent multi-kinase-driven anti-tumor efficacy at doses that are associated with manageable toxicities. Its broad activity across TNBC subtypes and, critically, its ability to overcome common resistance mechanisms to first-generation FGFR inhibitors, position it as a promising therapeutic candidate.[5][8] These preclinical findings have provided a strong rationale for its ongoing evaluation in clinical trials, where its safety and efficacy are being further characterized in patients with advanced solid tumors.[2][11]

References

Assessing the Synergistic Potential of Tinengotinib with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (TT-00420) is an orally available, spectrum-selective, multi-kinase inhibitor demonstrating promise in the treatment of various solid tumors.[1][2] Its mechanism of action, targeting key pathways in cancer cell proliferation, angiogenesis, and immune response, presents a strong rationale for its investigation in combination with standard chemotherapy regimens. This guide provides a comprehensive assessment of the synergistic potential of this compound with conventional chemotherapy, summarizing available preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action: A Multi-Pronged Attack

This compound exerts its anti-tumor effects by concurrently inhibiting several critical signaling pathways involved in tumor growth and survival.[1] It potently targets:

  • Aurora Kinases (A/B): Key regulators of mitosis, their inhibition leads to cell cycle arrest and apoptosis.[3]

  • Fibroblast Growth Factor Receptors (FGFR1/2/3): Crucial for cell proliferation, differentiation, and angiogenesis.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

  • Janus Kinases (JAK1/2): Central components of the JAK/STAT signaling pathway, which is implicated in cancer cell proliferation and immune evasion.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the regulation of tumor-associated macrophages.[3]

This multi-targeted approach suggests that this compound may not only inhibit tumor growth directly but also modulate the tumor microenvironment, potentially enhancing the efficacy of cytotoxic chemotherapy.

Preclinical Synergy Assessment

In Vitro and In Vivo Studies in Small Cell Lung Cancer (SCLC)

A preclinical study investigated the synergistic potential of this compound in combination with the standard-of-care chemotherapy doublet, etoposide and cisplatin, in SCLC models. While specific combination index (CI) values are not publicly available, the study reported a synergistic inhibition of SCLC growth with the combination therapy.

Table 1: Preclinical Efficacy of this compound in Combination with Etoposide/Cisplatin in SCLC

Treatment Group Reported Outcome Citation
This compound + Etoposide/CisplatinSynergistically inhibited SCLC growthNot Available
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: SCLC cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a dose range of this compound, etoposide, cisplatin, and their combinations for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) for each agent is determined, and the synergistic effect of the combination is calculated using the Combination Index (CI) method of Chou-Talalay.

In Vivo Xenograft Model: [4][5][6]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human SCLC cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, etoposide/cisplatin alone, and the combination of this compound and etoposide/cisplatin. Dosing and schedule are based on previous studies.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the control group.

Clinical Evaluation of this compound in Combination with Chemotherapy

Phase Ib/II Study in HER2-Negative Breast Cancer (NCT04742959)

A Phase Ib/II clinical trial is evaluating the safety and efficacy of this compound in combination with nab-paclitaxel in patients with advanced HER2-negative breast cancer.[7][8] Preliminary results from a small cohort of five patients in the combination arm have been reported.

Table 2: Preliminary Clinical Efficacy of this compound with Nab-Paclitaxel in HER2-Negative Breast Cancer

Treatment Group Number of Patients Best Overall Response Citation
This compound + Nab-Paclitaxel52 patients with Stable Disease (SD)[1]

Note: These are preliminary data from a small patient cohort and should be interpreted with caution.

Phase III Study in Cholangiocarcinoma (FIRST-308, NCT05948475)

A global, randomized, open-label Phase III clinical trial, FIRST-308, is currently underway to evaluate the efficacy and safety of this compound compared to the physician's choice of standard chemotherapy (FOLFOX or FOLFIRI) in patients with FGFR-altered, chemotherapy- and FGFR inhibitor-refractory/relapsed cholangiocarcinoma.[9][10][11][12]

Table 3: Overview of the FIRST-308 Clinical Trial

Parameter Description Citation
Trial Name FIRST-308[9][10]
NCT Number NCT05948475[12]
Phase III[9]
Patient Population FGFR-altered, chemotherapy- and FGFR inhibitor-refractory/relapsed cholangiocarcinoma[9]
Intervention Arm This compound (8 mg or 10 mg once daily)[11]
Control Arm Physician's Choice: FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan)[11]
Primary Outcome To evaluate the efficacy and safety of this compound versus standard chemotherapy[9]

Signaling Pathways and Experimental Workflows

This compound's Impact on Key Cancer Signaling Pathways

The synergistic potential of this compound with chemotherapy can be attributed to its simultaneous inhibition of multiple signaling pathways that are crucial for tumor growth, survival, and resistance to therapy.

Tinengotinib_Mechanism_of_Action cluster_this compound This compound cluster_Pathways Targeted Kinases cluster_Outcomes Cellular Processes This compound This compound Aurora_AB Aurora A/B This compound->Aurora_AB FGFR FGFR1/2/3 This compound->FGFR VEGFR VEGFRs This compound->VEGFR JAK JAK1/2 This compound->JAK Mitosis Mitosis Aurora_AB->Mitosis Proliferation Proliferation FGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK->Proliferation Immune_Evasion Immune Evasion JAK->Immune_Evasion Cell_Cycle Cell Cycle Arrest Mitosis->Cell_Cycle

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Experimental Workflow for Assessing Synergy

The process of evaluating the synergistic potential of this compound with chemotherapy involves a structured workflow from in vitro studies to in vivo validation.

Synergy_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Cell_Lines Select Cancer Cell Lines Dose_Response Single-Agent Dose-Response (IC50 Determination) Cell_Lines->Dose_Response Combination_Screen Combination Screening (CI Calculation) Dose_Response->Combination_Screen Xenograft_Model Establish Xenograft Tumor Model Combination_Screen->Xenograft_Model Promising Combinations Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth Treatment_Groups->Tumor_Monitoring Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Analysis

Caption: A typical workflow for evaluating drug synergy.

Conclusion

The available preclinical and early clinical data suggest that this compound holds synergistic potential when combined with standard chemotherapy agents. Its multi-targeted mechanism of action provides a strong biological rationale for overcoming chemotherapy resistance and enhancing anti-tumor efficacy. The ongoing Phase III FIRST-308 trial in cholangiocarcinoma will be pivotal in definitively establishing the clinical benefit of this compound in combination with standard-of-care chemotherapy. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to identify patient populations most likely to benefit from these combination therapies.

References

Safety Operating Guide

Personal protective equipment for handling Tinengotinib

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Tinengotinib (TT-00420), a potent, orally active, small molecule kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of research activities.

Personal Protective Equipment (PPE)

All personnel handling this compound in solid (powder) or liquid (in solvent) form must use the following personal protective equipment. This is based on general guidelines for handling hazardous drugs and antineoplastic agents.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Eye Protection Safety goggles with side shields or a full-face shield.Protects eyes from dust particles, aerosols, and splashes.
Lab Coat Disposable, back-closing, solid-front gown made of a low-permeability fabric.Provides a barrier against contamination of personal clothing.
Respiratory Protection A NIOSH-certified N95 respirator or higher.Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is mandatory when working with this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound powder at -20°C in a tightly sealed container.[4]

  • If dissolved in a solvent such as DMSO, store at -80°C.[4]

  • Clearly label all storage locations with "Hazardous Chemical" and "Cytotoxic Agent" warnings.

Preparation of Solutions
  • All handling of this compound powder must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid aerosol formation and inhalation.[4]

  • Use a dedicated set of calibrated pipettes, spatulas, and glassware.

  • When preparing solutions, slowly add the solvent to the powder to minimize dust generation.

  • For a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO.

In Vitro and In Vivo Administration
  • For cell culture experiments, add the final concentration of this compound to the media within a biological safety cabinet.

  • For animal studies, prepare the dosing solution in a chemical fume hood. Oral gavage is a common administration route.[5]

  • All animal handling procedures must be in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[4]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to spills and personnel exposure is critical.

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill:

    • Powder: Gently cover the spill with absorbent pads or granules to avoid raising dust.

    • Liquid: Absorb the spill with chemically inert absorbent material.

  • Decontaminate:

    • Clean the spill area with a detergent solution, followed by a 70% ethanol solution.

    • Work from the outer edge of the spill towards the center.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of following institutional and local regulations for chemical and cytotoxic waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of this compound solutions down the drain.[4]

  • Sharps: Dispose of all contaminated needles and syringes in a designated sharps container for hazardous waste.

  • Decontamination of Glassware: Reusable glassware should be soaked in a decontaminating solution (e.g., a strong oxidizing agent or a validated cleaning procedure) before standard washing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its handling.

Tinengotinib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_angiogenesis Angiogenesis cluster_proliferation Tumor Proliferation & Survival cluster_apoptosis Apoptosis G2/M Arrest G2/M Arrest Aurora A/B Aurora A/B Aurora A/B->G2/M Arrest blocks VEGFRs VEGFRs Angiogenesis Inhibition Angiogenesis Inhibition VEGFRs->Angiogenesis Inhibition inhibits FGFR1/2/3 FGFR1/2/3 JNK/JUN Pathway JNK/JUN Pathway FGFR1/2/3->JNK/JUN Pathway inhibits Proliferation Inhibition Proliferation Inhibition JNK/JUN Pathway->Proliferation Inhibition inhibits MEK/ERK Pathway MEK/ERK Pathway Apoptosis Induction Apoptosis Induction MEK/ERK Pathway->Apoptosis Induction activates This compound This compound This compound->Aurora A/B This compound->VEGFRs This compound->FGFR1/2/3 This compound->MEK/ERK Pathway

Caption: this compound's multi-target inhibition of key signaling pathways.

Tinengotinib_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Prepare_Workspace Prepare Chemical Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Powder Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Cell_Treatment In Vitro Cell Treatment Prepare_Solution->Cell_Treatment Animal_Dosing In Vivo Animal Dosing Prepare_Solution->Animal_Dosing Decontaminate_Surfaces Decontaminate Surfaces & Glassware Cell_Treatment->Decontaminate_Surfaces Animal_Dosing->Decontaminate_Surfaces Segregate_Waste Segregate Solid & Liquid Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard workflow for handling this compound in a laboratory setting.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.